Product packaging for Teixobactin(Cat. No.:CAS No. 1613225-53-8)

Teixobactin

Katalognummer: B611279
CAS-Nummer: 1613225-53-8
Molekulargewicht: 1242.5 g/mol
InChI-Schlüssel: LMBFAGIMSUYTBN-MPZNNTNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Teixobactin is a cyclodepsipeptide that is isolated from the previously unculturable bacterial species Eleftheria terrae and is active against gram-positive bacteria. It has a role as an antibacterial agent. It is a peptide antibiotic, a cyclodepsipeptide and a macrocycle.
This compound has been reported in Eleftheria terrae with data available.
an eleven a.a. residue cyclicdepsipeptide isolated from ELEFTHERIA TERRAE.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H95N15O15 B611279 Teixobactin CAS No. 1613225-53-8

Eigenschaften

CAS-Nummer

1613225-53-8

Molekularformel

C58H95N15O15

Molekulargewicht

1242.5 g/mol

IUPAC-Name

(2R)-N-[(2R,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(3S,6S,9S,12R,13S)-6-[[(5S)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-3-[(2S)-butan-2-yl]-9,13-dimethyl-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanediamide

InChI

InChI=1S/C58H95N15O15/c1-12-28(5)42(70-49(79)37(61-11)23-34-19-17-16-18-20-34)53(83)67-39(26-74)51(81)65-36(21-22-41(59)76)48(78)69-44(30(7)14-3)55(85)71-43(29(6)13-2)54(84)68-40(27-75)52(82)73-46-33(10)88-57(87)45(31(8)15-4)72-50(80)38(24-35-25-62-58(60)64-35)66-47(77)32(9)63-56(46)86/h16-20,28-33,35-40,42-46,61,74-75H,12-15,21-27H2,1-11H3,(H2,59,76)(H,63,86)(H,65,81)(H,66,77)(H,67,83)(H,68,84)(H,69,78)(H,70,79)(H,71,85)(H,72,80)(H,73,82)(H3,60,62,64)/t28-,29-,30-,31-,32-,33-,35-,36+,37+,38-,39-,40-,42-,43-,44+,45-,46+/m0/s1

InChI-Schlüssel

LMBFAGIMSUYTBN-MPZNNTNKSA-N

Isomerische SMILES

CC[C@H](C)[C@H]1C(=O)O[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C[C@H]2CN=C(N2)N)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CC3=CC=CC=C3)NC)C

Kanonische SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)CC2CN=C(N2)N)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Teixobactin; 

Herkunft des Produkts

United States

Foundational & Exploratory

Unlocking the Microbial Dark Matter: A Technical Guide to iChip Technology for Novel Antibiotic Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates innovative approaches to discover novel antibiotics. A vast reservoir of potential therapeutic compounds lies hidden within the "microbial dark matter" – the estimated 99% of microorganisms that cannot be cultivated using standard laboratory techniques.[1][2][3] The Isolation Chip (iChip) technology provides a revolutionary platform to tap into this unexplored biodiversity by enabling the in situ cultivation of previously unculturable bacteria.[4][5][6][7] This in-depth technical guide details the core principles, experimental protocols, and quantitative outcomes of iChip technology, offering a roadmap for its application in the quest for new antimicrobial agents.

Core Principle: In Situ Cultivation

The foundational concept of the iChip is to move microbial cultivation from the artificial conditions of a petri dish back to the organism's natural environment.[4][7] This approach provides fastidious bacteria with the precise combination of nutrients, signaling molecules, and growth factors required for their proliferation, which are often unknown and difficult to replicate in a laboratory setting.[6][8] The iChip device consists of multiple miniature diffusion chambers, each designed to isolate and support the growth of a single microbial cell.[9] Semipermeable membranes allow the passage of essential nutrients from the surrounding environment into the chambers while preventing the entry of other microorganisms and the escape of the target isolate.[2][6][10]

iChip Design and Assembly

The iChip is a multi-component device, typically consisting of a central plate with numerous through-holes (wells), sandwiched between two semipermeable polycarbonate membranes.[8][10][11] This assembly is then secured by outer panels.[10][11] While initial designs were manufactured using traditional methods, recent advancements have demonstrated the feasibility of using 3D printing to fabricate iChips from materials like epoxy resin, offering a low-cost and customizable alternative.[12]

Quantitative Outcomes of iChip Cultivation

The application of iChip technology has demonstrated a dramatic increase in the recovery of microbial diversity compared to standard cultivation methods. This enhanced recovery directly translates to a greater potential for discovering novel, bioactive secondary metabolites.

MetriciChip TechnologyTraditional CultivationSource
Microbial Recovery Rate 5- to 300-fold increaseBaseline[4][5][7]
Colony Formation 40-50% of cells form microcolonies~1% of cells from soil[3][10][11][13]
Novel Antibiotics Discovered 25 new antibiotics (in one study)Limited by culturable species[1]

One of the most significant discoveries enabled by the iChip is Teixobactin , a novel antibiotic effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[14][15] this compound was isolated from a previously uncultured β-proteobacterium, named Eleftheria terrae.[15][16] Another notable discovery is Clovabactin , produced by an unknown soil bacterium.[10][11]

AntibioticProducing OrganismSpectrum of ActivityMechanism of ActionSource
This compound Eleftheria terraeGram-positive bacteria, MycobacteriaInhibits cell wall biosynthesis by binding to lipid II and lipid III[14][15][16][17]
Clovabactin Unidentified soil bacteriumNot specified in search resultsNot specified in search results[10][11]
N-Acyltyrosine Alteromonas sp.Not specified in search resultsNot specified in search results[10][11]

Experimental Workflow for Antibiotic Discovery using iChip

The following diagram illustrates the typical workflow for the discovery of novel antibiotics using the iChip platform.

iChip_Workflow A 1. Sample Collection (e.g., soil, sediment) B 2. Sample Preparation (Suspension and serial dilution) A->B C 3. iChip Loading (Mix diluted sample with molten agar) B->C D 4. iChip Assembly (Seal with semipermeable membranes) C->D E 5. In Situ Incubation (Bury iChip in the original environment) D->E F 6. iChip Retrieval and Harvesting (Wash and open the chip) E->F G 7. Isolation of Microcolonies (Transfer to laboratory media) F->G H 8. Domestication and Pure Culture (Subculturing for stable growth) G->H I 9. Fermentation and Extraction (Grow isolates in liquid media) H->I J 10. Antimicrobial Activity Screening (Test extracts against pathogens) I->J K 11. Bioactivity-Guided Fractionation (Isolate active compounds) J->K L 12. Structure Elucidation (Determine the chemical structure) K->L

Figure 1. A comprehensive workflow for novel antibiotic discovery using the iChip.

Detailed Experimental Protocols

The following protocols are synthesized from multiple sources to provide a detailed guide for implementing the iChip workflow.[4]

iChip Preparation and Assembly
  • Sterilization: All components of the iChip (central plate, membranes, and outer panels) must be sterilized prior to use, for example, by autoclaving or UV irradiation.[10][11]

  • Membrane Attachment: A sterile 0.03 µm pore size polycarbonate membrane is affixed to one side of the central plate, often using a sterile adhesive or by clamping, to create a set of open-topped wells.[6][8]

Sample Collection and Preparation
  • Environmental Sample: Collect a sample from the desired environment (e.g., soil, marine sediment).[4][5]

  • Suspension: Create a suspension of the sample in a sterile buffer or medium.

  • Serial Dilution: Perform serial dilutions of the suspension to achieve a final concentration where, on average, a single cell will be inoculated per well of the iChip.[6][16]

iChip Loading and Incubation
  • Agar Mixture: The diluted cell suspension is mixed with a molten agar-based medium. The composition of this medium can be varied; examples include tryptone soy agar (TSA) at a 10% concentration or a specialized medium like SMS (0.125 g casein, 0.1 g potato starch, 1 g casamino acids, 20 g bacto-agar in 1 liter of water).[10][11][12]

  • Loading: The iChip is dipped into the cell-agar mixture, filling the wells.[1][2] The agar is then allowed to solidify.

  • Sealing: A second sterile semipermeable membrane is placed over the filled wells, and the entire assembly is securely clamped with the outer panels.[1][2][6]

  • In Situ Incubation: The assembled iChip is returned to the original sampling location and buried to ensure complete contact with the environment.[4][5][18] The incubation period can range from several weeks to months.

Retrieval and Isolation of Microorganisms
  • Retrieval: The iChip is carefully excavated from the environment.

  • Cleaning: The exterior of the iChip is thoroughly washed with sterile distilled water to remove contaminating environmental microbes.[8][10][11]

  • Harvesting: The iChip is opened in a sterile environment. Microcolonies that have grown within the agar plugs are picked using a sterile loop or toothpick, preferably under a dissecting microscope.[8]

  • Domestication: The harvested colonies are transferred to various laboratory culture media to attempt "domestication" for in vitro growth.[4] This may involve testing a range of nutrient compositions and growth conditions.

Fermentation and Antimicrobial Screening
  • Seed Culture: Isolates that can be grown in the lab are first cultured in a seed broth. A typical seed broth might contain glucose, malt extract, soluble starch, yeast extract, and casamino acids.[10][11]

  • Fermentation: The seed culture is used to inoculate larger-scale fermentation media to encourage the production of secondary metabolites.[10][11]

  • Extraction: The fermentation broth is extracted to isolate the produced compounds.

  • Antimicrobial Assay: The extracts are screened for antimicrobial activity against a panel of pathogenic bacteria. This is often done by observing zones of inhibition on agar plates seeded with the test organisms.[10][11]

  • Bioactivity-Guided Fractionation and Structure Elucidation: Extracts showing promising activity are subjected to chromatographic techniques to purify the active compound(s). The chemical structure of the purified antibiotic is then determined using methods such as mass spectrometry and NMR.

Mechanism of Action: The Case of this compound

The discovery of this compound showcases the power of iChip technology to unveil novel modes of antibiotic action. The following diagram illustrates its mechanism.

Teixobactin_MoA cluster_0 Bacterial Cell Wall Synthesis cluster_1 This compound's Dual Action Lipid_II Lipid II (Peptidoglycan Precursor) Cell_Wall Peptidoglycan Cell Wall Lipid_II->Cell_Wall Incorporation Lipid_III Lipid III (Teichoic Acid Precursor) Lipid_III->Cell_Wall Incorporation Autolysins Autolysins (Cell Wall Remodeling Enzymes) Autolysins->Cell_Wall Hydrolysis This compound This compound Block_LII This compound->Block_LII Binds to Lipid II Block_LIII This compound->Block_LIII Binds to Lipid III Block_LII->Cell_Wall Prevents Incorporation Block_LIII->Autolysins Prevents Sequestration Inhibition Inhibition of Cell Wall Synthesis Bacterial_Death Bacterial Cell Death Inhibition->Bacterial_Death Cell_Lysis Promotion of Cell Lysis Cell_Lysis->Bacterial_Death

Figure 2. The dual mechanism of action of this compound.

This compound inhibits bacterial cell wall synthesis through a novel mechanism. It binds to highly conserved motifs of lipid II, a precursor to peptidoglycan, and lipid III, a precursor to teichoic acid.[16][17] This binding prevents the incorporation of these precursors into the cell wall, leading to its breakdown and subsequent cell death.[16] This unique mode of action, targeting precursors rather than enzymes, is thought to make the development of resistance more difficult.[1][16]

Conclusion

The iChip technology represents a paradigm shift in microbiology, providing a crucial tool to access the vast, uncultivated majority of microbial life.[6] By enabling the growth of these organisms in their native habitats, the iChip has already led to the discovery of promising new antibiotic candidates with novel mechanisms of action.[10][11] For researchers and drug development professionals, this technology opens up a rich and previously inaccessible frontier in the search for solutions to the growing crisis of antimicrobial resistance. The continued application and refinement of the iChip and similar in situ cultivation methods will undoubtedly be a cornerstone of future antibiotic discovery efforts.

References

Teixobactin's Assault on the Bacterial Cell Wall: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin, a novel depsipeptide antibiotic isolated from the previously unculturable soil bacterium Eleftheria terrae, represents a significant breakthrough in the fight against antimicrobial resistance.[1] Its potent bactericidal activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), coupled with a remarkable lack of detectable resistance, has positioned it as a promising lead for a new class of antibiotics.[2][3] This technical guide provides an in-depth exploration of this compound's core mechanism of action on the bacterial cell wall, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate molecular interactions and their consequences.

Core Mechanism: A Two-Pronged Attack on Cell Wall Precursors

This compound's primary mode of action is the inhibition of bacterial cell wall synthesis through a unique dual-targeting mechanism. It binds with high affinity to two essential lipid-linked precursors of the cell wall: Lipid II, the precursor to peptidoglycan, and Lipid III, the precursor to wall teichoic acid (WTA).[4][5][6] This binding prevents the incorporation of these precursors into the growing cell wall, leading to a cascade of events that culminate in cell lysis and death.[4]

The binding of this compound is not to the highly mutable protein enzymes involved in cell wall synthesis, but rather to the highly conserved pyrophosphate-sugar moieties of Lipid II and Lipid III.[7][8] This targeting of non-proteinaceous, lipid-based precursors is believed to be the primary reason for the exceedingly low frequency of resistance development.[1]

A Deeper Dive into the Molecular Interactions

Recent studies using solid-state NMR, microscopy, and molecular dynamics simulations have elucidated the atomic-level details of this compound's interaction with Lipid II.[3][7] The C-terminal enduracididine headgroup of this compound specifically recognizes and binds to the pyrophosphate-sugar moiety of one Lipid II molecule.[7] Simultaneously, the N-terminus of this compound coordinates with the pyrophosphate of a second Lipid II molecule.[7]

This initial binding event triggers a remarkable secondary mechanism: the formation of supramolecular fibrillar structures.[1][7] this compound and Lipid II molecules co-assemble into large, ordered aggregates on the bacterial membrane.[9][10] This clustering effectively sequesters Lipid II, further preventing its use in peptidoglycan synthesis.[9]

Furthermore, the formation of these large this compound-Lipid II complexes physically disrupts the integrity of the bacterial cell membrane.[3][7] Atomic force microscopy has shown that these supramolecular structures displace phospholipids, leading to membrane thinning and eventual rupture.[7] This combined assault—inhibiting cell wall synthesis and directly damaging the cell membrane—results in potent and rapid bactericidal activity.[7][10]

Quantitative Efficacy of this compound and its Analogues

The potency of this compound and its synthetic analogues has been extensively evaluated against a variety of Gram-positive pathogens. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness.

Bacterium This compound/Analogue MIC (µg/mL) Reference
Staphylococcus aureus ATCC 29213Leu10-teixobactin1[11]
Methicillin-resistant S. aureus (MRSA) ATCC 700699Leu10-teixobactin1[11]
Vancomycin-intermediate S. aureus (VISA) JKD6008Leu10-teixobactin1[11]
Vancomycin-intermediate S. aureus (VISA) JKD6009Leu10-teixobactin0.5[11]
Methicillin-resistant S. aureus (MRSA)Analogue 332[12]
Methicillin-resistant S. aureus (MRSA)Analogue 42-4[12]
Methicillin-resistant S. aureus (MRSA)Analogue 52-4[12]
Vancomycin-resistant Enterococci (VRE)Analogue 38-16[12]
Vancomycin-resistant Enterococci (VRE)Analogue 44[12]
Vancomycin-resistant Enterococci (VRE)Analogue 52-16[12]
Bacillus subtilis ATCC 6051Analogue 40.5-4[12]
Clostridioides difficileThis compoundExceptionally vulnerable[1]
Bacillus anthracisThis compoundExceptionally vulnerable[1]
Mycobacterium tuberculosisThis compoundPotent activity[1]

Experimental Protocols

Understanding the methodologies used to elucidate this compound's mechanism of action is crucial for researchers in the field. Below are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol is fundamental for assessing the antimicrobial activity of this compound and its analogues.

  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

  • Methodology (Broth Microdilution):

    • Prepare a series of two-fold dilutions of the this compound analogue in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[13]

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.[13]

    • Add the standardized bacterial suspension to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Include positive (no antibiotic) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 18-24 hours.[14]

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[14]

    • For MBC determination, an aliquot from the wells showing no visible growth is plated onto antibiotic-free agar plates.[14]

    • The plates are incubated at 37°C for 24 hours.

    • The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU compared to the initial inoculum.[15]

Time-Kill Kinetic Assays

This assay provides insights into the pharmacodynamics of an antibiotic, determining whether its killing effect is time-dependent or concentration-dependent.

  • Objective: To assess the rate of bacterial killing by this compound over time at various concentrations.

  • Methodology:

    • Prepare flasks containing CAMHB with the this compound analogue at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).[13]

    • Inoculate the flasks with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • Include a growth control flask without any antibiotic.

    • Incubate the flasks at 37°C with shaking.

    • At specified time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the viable bacterial count (CFU/mL).

    • Plot the log10 CFU/mL against time for each concentration to generate time-kill curves.[13]

In Vitro Peptidoglycan Synthesis Inhibition Assay

This assay directly measures the impact of this compound on the enzymatic steps of peptidoglycan synthesis.

  • Objective: To quantify the inhibition of peptidoglycan biosynthesis reactions in the presence of this compound.

  • Methodology:

    • Isolate bacterial membranes containing the necessary enzymes for peptidoglycan synthesis (e.g., MurG, FemX, PBP2).

    • Set up reaction mixtures containing the isolated membranes, radiolabeled peptidoglycan precursors (e.g., UDP-N-acetylglucosamine, UDP-N-acetylmuramic acid-pentapeptide), and the lipid carrier undecaprenyl phosphate.

    • Add varying concentrations of this compound to the reaction mixtures.[5]

    • Incubate the reactions to allow for the synthesis of Lipid I and Lipid II.

    • Stop the reactions and extract the lipid-linked intermediates.

    • Separate the intermediates using thin-layer chromatography (TLC).[5]

    • Visualize and quantify the radiolabeled products to determine the extent of inhibition by this compound.[5]

Visualizing the Mechanism and Workflows

Graphical representations are invaluable for understanding the complex processes involved in this compound's mechanism of action.

Teixobactin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_inhibition Inhibition of Cell Wall Synthesis cluster_consequences Consequences This compound This compound LipidII Lipid II (Peptidoglycan Precursor) This compound->LipidII Binds to pyrophosphate-sugar LipidIII Lipid III (Teichoic Acid Precursor) This compound->LipidIII Binds to pyrophosphate-sugar Supramolecular Formation of Supramolecular Structures This compound->Supramolecular Co-assembly Inhibit_PG Inhibition of Peptidoglycan Synthesis LipidII->Supramolecular Co-assembly Inhibit_WTA Inhibition of Teichoic Acid Synthesis PG Peptidoglycan WTA Wall Teichoic Acid Membrane Bacterial Cell Membrane Cell_Lysis Cell Lysis & Death Inhibit_PG->Cell_Lysis Leads to Inhibit_WTA->Cell_Lysis Leads to Membrane_Disruption Membrane Disruption & Pore Formation Supramolecular->Membrane_Disruption Causes Membrane_Disruption->Cell_Lysis Leads to

Caption: this compound's dual-targeting mechanism of action.

MIC_Determination_Workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical_Relationship_this compound cluster_targets Primary Targets cluster_effects Primary Effects cluster_secondary_effects Secondary Effects This compound This compound LipidII Lipid II This compound->LipidII binds LipidIII Lipid III This compound->LipidIII binds Supramolecular Supramolecular Assembly This compound->Supramolecular induces Inhibition Inhibition of Cell Wall Polymerization LipidII->Inhibition LipidII->Supramolecular induces LipidIII->Inhibition Outcome Bactericidal Activity Inhibition->Outcome Sequestration Sequestration of Precursors Sequestration->Outcome Supramolecular->Sequestration Membrane_Damage Membrane Integrity Compromised Supramolecular->Membrane_Damage Membrane_Damage->Outcome

Caption: Logical relationships in this compound's bactericidal action.

Conclusion and Future Directions

This compound's multifaceted mechanism of action, involving the dual targeting of essential cell wall precursors and the subsequent induction of membrane-disrupting supramolecular structures, underscores its potential as a groundbreaking antibiotic.[4][7] The targeting of highly conserved lipid moieties provides a compelling explanation for the lack of observed resistance.[1] The quantitative data consistently demonstrate its potent efficacy against clinically significant Gram-positive pathogens.

For drug development professionals, the detailed understanding of this compound's structure-activity relationships, derived from the study of numerous synthetic analogues, offers a roadmap for the rational design of new derivatives with improved pharmacokinetic and pharmacodynamic properties.[2][16] Further research should focus on optimizing these analogues to enhance their spectrum of activity, potentially including activity against Gram-negative bacteria, and to ensure their safety and efficacy in clinical settings. The experimental protocols detailed herein provide a foundation for the continued investigation and development of this exciting new class of antibiotics.

References

A Deep Dive into Teixobactin's Molecular Embrace: Binding Mechanisms with Lipid II and Lipid III Precursors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Abstract

Teixobactin, a potent non-ribosomal depsipeptide antibiotic, has garnered significant attention for its remarkable activity against a broad spectrum of Gram-positive pathogens and its low propensity for resistance development.[1][2] Its primary mechanism of action involves the specific recognition and binding of essential bacterial cell wall precursors, lipid II and lipid III.[1][3][4][5] This technical guide provides a comprehensive analysis of the binding interactions between this compound and these lipid precursors, consolidating quantitative data, detailing experimental methodologies, and visualizing the intricate molecular pathways. Understanding these fundamental interactions is paramount for the rational design of novel this compound analogs with enhanced therapeutic profiles.

Introduction: The Rise of a Novel Antibiotic

The escalating crisis of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. This compound, isolated from the previously unculturable soil bacterium Eleftheria terrae, represents a paradigm shift in this endeavor. It circumvents conventional resistance mechanisms by targeting non-proteinaceous, highly conserved lipid precursors essential for the biosynthesis of peptidoglycan (lipid II) and wall teichoic acid (lipid III).[6][7] This dual-targeting strategy leads to the inhibition of cell wall synthesis, ultimately causing cell lysis and bacterial death.[1][8]

Quantitative Binding Affinity of this compound and its Analogs

The affinity of this compound and its synthetic analogs for lipid II has been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have provided critical insights into the thermodynamics and stoichiometry of the binding events.

Compound Lipid Target Technique Dissociation Constant (Kd) Stoichiometry (this compound:Lipid) Reference
This compoundGram-positive lipid IIITC23 µM (apparent)2:1[9]
This compound AnalogSoluble lipid II analogQuantitative NMR138 µM (apparent)-[9]
Native this compoundGram-negative lipid IIITC1.36 µM-[10][11]
This compound Analog 2Gram-negative lipid IIITC0.06 µM-[10][11]
This compound Analog 3Gram-negative lipid IIITC0.90 µM-[10][11]
This compound Analog 4Gram-negative lipid IIITC1.68 µM-[10][11]
This compound Analog 5Gram-negative lipid IIITC2.30 µM-[10][11]

Note: The binding affinities can vary depending on the experimental conditions, such as the use of soluble lipid II analogs versus native lipid II incorporated into micelles or vesicles, and the specific this compound analog being studied. The apparent 2:1 stoichiometry observed in some studies may be influenced by the low solubility of the compounds in aqueous solutions.[9]

Molecular Mechanism of this compound Binding

This compound's interaction with lipid II is a multifaceted process involving specific recognition of the pyrophosphate moiety and subsequent formation of higher-order structures. This "pyrophosphate caging" is a key feature of its inhibitory action.[9]

Key Residues and Binding Motifs

Solid-state NMR and molecular dynamics simulations have elucidated the critical residues of this compound involved in lipid II binding.[9][12][13] The C-terminal cyclodepsipeptide ring, particularly the backbone amides of residues D-Thr8 to Ile11, forms a "cage" that coordinates the pyrophosphate group of lipid II.[9][14] The side chain of L-allo-enduracididine (End10) provides a secondary binding site for the pyrophosphate.[9] Interestingly, studies with this compound analogs have shown that a cationic amino acid at position 10 is not strictly essential for potent antibacterial activity and lipid II binding.[15] The N-terminal portion of this compound, including hydrophobic residues like D-allo-Ile5 and Ile6, acts as a membrane anchor, facilitating the interaction at the cell membrane interface.[9][14]

Signaling and Downstream Effects

The binding of this compound to lipid II and lipid III initiates a cascade of events that ultimately leads to bacterial cell death. This process involves more than just the sequestration of cell wall precursors.

Teixobactin_Signaling_Pathway This compound This compound Complex This compound-Lipid II/III Complex This compound->Complex Binds to LipidII Lipid II LipidII->Complex LipidIII Lipid III LipidIII->Complex Aggregation Supramolecular Fibril Formation Complex->Aggregation Induces PGN_Inhibition Inhibition of Peptidoglycan Synthesis Complex->PGN_Inhibition Directly causes WTA_Inhibition Inhibition of Wall Teichoic Acid Synthesis Complex->WTA_Inhibition Directly causes Membrane_Disruption Membrane Integrity Compromised Aggregation->Membrane_Disruption Causes Cell_Lysis Cell Lysis PGN_Inhibition->Cell_Lysis Autolysin_Delocalization Autolysin Delocalization WTA_Inhibition->Autolysin_Delocalization Leads to Membrane_Disruption->Cell_Lysis Autolysin_Delocalization->Cell_Lysis

Caption: this compound's mechanism of action.

Upon binding to lipid II and lipid III, this compound induces the formation of large supramolecular fibrils.[1][13][16][17] These aggregates sequester the lipid precursors, effectively halting cell wall biosynthesis.[18] The formation of these structures also compromises the integrity of the bacterial membrane, contributing to the potent bactericidal activity.[13][16] Furthermore, the inhibition of lipid III synthesis leads to the delocalization of autolysins, enzymes that degrade the cell wall, further exacerbating cell wall damage and leading to lysis.[8]

Experimental Protocols for Studying this compound-Lipid Interactions

A variety of sophisticated experimental techniques are employed to characterize the binding of this compound to its lipid targets. The following sections detail the methodologies for the key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol for ITC with Lipid II in Vesicles:

  • Preparation of Large Unilamellar Vesicles (LUVs):

    • Prepare a lipid film of dioleoyl phosphatidylcholine (DOPC) with or without a specific mole percentage (e.g., 1 mol%) of Gram-positive lipid II.[10]

    • Hydrate the lipid film with a suitable buffer (e.g., 50 mM Tris, pH 7.5) and subject it to multiple freeze-thaw cycles.[10]

    • Extrude the resulting multilamellar vesicles through a polycarbonate membrane with a defined pore size (e.g., 0.2 µm) to form LUVs.[10]

  • ITC Measurement:

    • Equilibrate the MicroCal instrument to the desired temperature (e.g., 25°C).[10][19]

    • Fill the sample cell with a solution of this compound or its analog (e.g., 20 µM) in the same buffer used for vesicle preparation.[10][19]

    • Load the injection syringe with the LUV suspension containing lipid II (e.g., 0.1 mM lipid II in 10 mM DOPC).[10][19]

    • Perform a series of injections (e.g., 25 injections of 1.5 µL) with a defined time interval between injections (e.g., 180 s).[10][19]

    • Record the heat changes upon each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the thermodynamic parameters.[10]

    • Perform control experiments, such as titrating the lipid II-containing vesicles into buffer, to account for the heat of dilution.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about the structure and dynamics of molecules in solution or in the solid state. It can be used to identify the specific residues of this compound involved in the interaction with lipid II.

Protocol for Solution NMR Titrations:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent system, such as an aqueous solution for water-soluble variants or in dodecylphosphocholine (DPC) micelles for membrane-mimetic studies.[12]

    • Prepare a stock solution of a water-soluble lipid II analog (e.g., with a shortened C15 lipid tail) or native lipid II in the same solvent system.[12][20]

  • NMR Titration:

    • Acquire a reference 1D or 2D NMR spectrum (e.g., 1H-15N HSQC) of the this compound solution.

    • Add incremental amounts of the lipid II solution to the this compound sample.

    • Acquire an NMR spectrum after each addition.

  • Data Analysis:

    • Monitor the chemical shift perturbations (CSPs) of the this compound resonances upon the addition of lipid II.[12]

    • Map the residues with significant CSPs onto the structure of this compound to identify the binding interface.

    • Calculate the apparent association constants (Ka) by fitting the CSP data to a binding isotherm.[12]

Protocol for Solid-State NMR (ssNMR):

  • Sample Preparation:

    • Prepare uniformly 13C,15N-labeled this compound.

    • Reconstitute the labeled this compound with natural abundance lipid II into liposomes (e.g., DOPC).[21]

    • Pack the liposome suspension into an ssNMR rotor.

  • ssNMR Experiments:

    • Perform multidimensional ssNMR experiments, such as 2D 13C-13C or 1H-15N correlation experiments, at high magic angle spinning (MAS) frequencies.[12][22]

  • Data Analysis:

    • Assign the resonances of this compound in the bound state.

    • Analyze intermolecular contacts and conformational changes upon binding to lipid II to determine the three-dimensional structure of the complex.[21]

Experimental Workflow Visualization

The investigation of this compound's binding to lipid precursors typically follows a multi-step workflow, integrating various biochemical and biophysical techniques.

Experimental_Workflow Start Start: Hypothesis This compound binds Lipid II/III Synthesis Synthesis of this compound Analogs & Lipid Precursors Start->Synthesis ITC Isothermal Titration Calorimetry (ITC) Synthesis->ITC NMR NMR Spectroscopy (Solution & Solid-State) Synthesis->NMR InVivo In Vivo / Cellular Assays (MIC, Lysis Assays) Synthesis->InVivo Binding_Data Quantitative Binding Data (Kd, Stoichiometry) ITC->Binding_Data Structural_Info Structural Information (Binding Site, Conformation) NMR->Structural_Info MD_Sim Molecular Dynamics Simulations Mechanism Elucidation of Mechanism of Action MD_Sim->Mechanism Binding_Data->MD_Sim Structural_Info->MD_Sim Microscopy Microscopy (AFM, Cryo-EM) Structural_Info->Microscopy Aggregation_Data Visualization of Supramolecular Aggregates Microscopy->Aggregation_Data Aggregation_Data->Mechanism InVivo->Mechanism Conclusion Conclusion & Future Drug Design Mechanism->Conclusion

Caption: A typical experimental workflow.

Conclusion and Future Directions

The body of research on this compound's interaction with lipid II and lipid III has provided a robust framework for understanding its potent antibacterial activity and the lack of detectable resistance. The specific targeting of the pyrophosphate moiety in these essential precursors, coupled with the induction of supramolecular fibril formation, represents a powerful and unique mechanism of action.[9][13] The detailed quantitative binding data and experimental protocols outlined in this guide serve as a valuable resource for the scientific community.

Future research should focus on further elucidating the structure-activity relationships of this compound analogs to optimize their pharmacokinetic and pharmacodynamic properties. A deeper understanding of the dynamics of supramolecular assembly at the bacterial membrane will be crucial for designing next-generation antibiotics that can combat the growing threat of multidrug-resistant pathogens. The continued application of advanced biophysical techniques will undoubtedly pave the way for the development of this compound-based therapeutics.

References

Investigating the Development of Teixobactin Resistance in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teixobactin, a novel depsipeptide antibiotic, has garnered significant attention for its potent activity against a broad range of Gram-positive pathogens and its remarkably low propensity for resistance development. This is largely attributed to its unique mechanism of action, targeting highly conserved lipid precursors—Lipid II and Lipid III—essential for bacterial cell wall synthesis.[1] This technical guide provides a comprehensive overview of the methodologies used to investigate the emergence of resistance to this compound and its analogues. It consolidates key experimental protocols, presents quantitative data from resistance studies, and visualizes the cellular pathways implicated in reduced susceptibility. While this compound is not completely immune to resistance, studies show that resistance development is slow, often comes at a significant fitness cost to the bacteria, and involves specific mutations in genes related to cell wall metabolism and biosynthesis.[2][3]

Introduction

The initial discovery of this compound, isolated from the unculturable bacterium Eleftheria terrae, was met with considerable optimism due to the failure to generate resistant mutants of Staphylococcus aureus or Mycobacterium tuberculosis in initial laboratory studies.[4] This led to the characterization of this compound as an antibiotic to which resistance would be difficult to develop.[5] this compound's mode of action involves binding to the pyrophosphate-sugar moiety of Lipid II, a precursor for peptidoglycan synthesis, and Lipid III, a precursor for teichoic acid synthesis.[4][6] This dual-targeting of non-proteinaceous molecules was hypothesized to be the basis for the high barrier to resistance.[5]

However, more recent investigations using synthetic analogues of this compound, such as Arg10-teixobactin, have demonstrated that de novo resistance can be induced under laboratory conditions, albeit at a low frequency and with a significant biological cost.[2] This guide details the experimental approaches that have been instrumental in understanding the nuances of this compound resistance.

Experimental Protocols for Inducing and Characterizing this compound Resistance

Serial Passage for Resistance Induction

Serial passage is a standard laboratory method to simulate the evolution of antibiotic resistance over time. Bacteria are repeatedly exposed to sub-lethal concentrations of an antibiotic, allowing for the selection and propagation of mutants with reduced susceptibility.

Protocol: Serial Passage of Staphylococcus aureus with this compound Analogues [2]

  • Preparation of Bacterial Culture: Inoculate a single colony of S. aureus (e.g., MRSA strain ATCC 33591) into Mueller-Hinton Broth (MHB). Incubate overnight at 37°C with shaking.

  • Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of the this compound analogue for the ancestral bacterial strain using the broth microdilution method (see Protocol 2.2).

  • Serial Passage Setup:

    • Prepare a series of culture tubes or a 96-well microtiter plate with MHB containing increasing concentrations of the this compound analogue (e.g., from 0.25 x MIC to 4 x MIC).

    • Inoculate each well with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

    • Include a no-antibiotic control and a sterile control.

  • Incubation: Incubate the cultures at 37°C for 24 hours.

  • Passage:

    • Identify the highest concentration of the this compound analogue that permits bacterial growth (sub-MIC).

    • Dilute the culture from this well 1:1000 into a fresh series of antibiotic-containing media.

    • Repeat this passage daily for a defined period (e.g., 45-75 days, corresponding to approximately 300-500 generations).[2]

  • Monitoring Resistance: Periodically (e.g., every 5-10 days), determine the MIC of the evolving bacterial population to quantify the change in resistance.

  • Isolation of Resistant Mutants: After the final passage, streak the culture from the highest tolerated antibiotic concentration onto an agar plate to obtain single colonies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.[7][8]

Protocol: Broth Microdilution MIC Assay [7][9]

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the antibiotic in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, suspend bacterial colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Whole-Genome Sequencing (WGS) of Resistant Isolates

WGS is employed to identify the genetic mutations that confer antibiotic resistance.

Protocol: WGS of this compound-Resistant S. aureus [2][10]

  • DNA Extraction: Isolate high-quality genomic DNA from single colonies of both the ancestral and the evolved resistant strains.

  • Library Preparation: Prepare a DNA sequencing library using a commercial kit (e.g., Nextera XT).

  • Sequencing: Perform high-throughput sequencing on a platform such as Illumina.

  • Data Analysis:

    • Align the sequencing reads from the resistant isolates to the genome of the ancestral strain.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

    • Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes.

Assessment of Fitness Cost

The fitness cost of resistance mutations is evaluated by comparing the growth rate of the resistant strain to that of the susceptible ancestral strain in the absence of the antibiotic.[2][11]

Protocol: Growth Curve Analysis [2]

  • Culture Preparation: Grow overnight cultures of both the ancestral and the resistant strains in antibiotic-free MHB.

  • Growth Measurement:

    • Dilute the overnight cultures into fresh MHB in a microtiter plate.

    • Incubate the plate in a microplate reader at 37°C with continuous shaking.

    • Measure the optical density (e.g., at 600 nm) at regular intervals (e.g., every 15-30 minutes) for 24 hours.

  • Data Analysis: Plot the growth curves and calculate the maximum growth rate and doubling time for each strain. A reduced growth rate in the resistant strain compared to the ancestor indicates a fitness cost.

Quantitative Data on this compound Resistance

The following tables summarize the quantitative data from a key study that successfully induced resistance to an Arg10-teixobactin analogue in S. aureus.[2]

Table 1: Evolution of MIC for Arg10-Teixobactin in S. aureus ATCC 33591 [2]

Day of Serial PassageGeneration Number (approx.)Mean MIC (µg/mL)Fold Increase over Ancestor
002.01x
201054.82.4x
453006.43>3x

Table 2: Fitness Cost of Arg10-Teixobactin Resistance in S. aureus [2]

StrainConditionRelative Growth Rate (compared to ancestor)
Arg10-Teixobactin ResistantMH Broth (antibiotic-free)Significantly reduced

Note: The original study provides detailed statistical analysis of the fitness cost under various stress conditions.

Molecular Mechanisms of this compound Resistance

WGS of S. aureus strains with evolved resistance to Arg10-teixobactin has identified mutations in several key genes involved in cell wall biosynthesis, lipid metabolism, and energy metabolism.[2]

Table 3: Genes with Mutations Conferring Reduced Susceptibility to Arg10-Teixobactin [2]

GeneFunctionType of Mutation
ftsWInvolved in the transport of Lipid II across the cell membraneNon-synonymous SNP
dltDPart of the dlt operon, responsible for D-alanylation of teichoic acidsNon-synonymous SNP
purRRegulator of purine metabolismNon-synonymous SNP

Visualization of Pathways and Workflows

Experimental Workflow for Investigating this compound Resistance

The following diagram illustrates the overall experimental workflow for inducing, characterizing, and identifying the genetic basis of this compound resistance.

experimental_workflow cluster_induction Resistance Induction cluster_characterization Phenotypic Characterization cluster_genotypic Genotypic Analysis start Start with susceptible S. aureus strain serial_passage Serial Passage with sub-MIC this compound Analogue start->serial_passage resistant_population Evolved Resistant Population serial_passage->resistant_population mic_determination MIC Determination resistant_population->mic_determination fitness_assay Fitness Cost Assessment (Growth Curve Analysis) resistant_population->fitness_assay wgs Whole-Genome Sequencing resistant_population->wgs mutation_analysis Identification of Mutations wgs->mutation_analysis

Caption: Experimental workflow for this compound resistance studies.

Putative Signaling Pathways Involved in Reduced this compound Susceptibility

The mutations identified in ftsW, dltD, and purR suggest alterations in key cellular processes that may contribute to reduced susceptibility to this compound. The following diagrams illustrate these pathways and the potential impact of the observed mutations.

Diagram 1: Cell Wall Precursor Transport and Teichoic Acid Modification

This diagram shows the roles of FtsW in Lipid II transport and DltD in teichoic acid modification. Mutations in these genes could potentially alter the cell envelope, reducing this compound's access to its targets.

cell_wall_pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Cell Wall lipid_ii_synth Lipid II Synthesis ftsw FtsW (Lipid II Transporter) lipid_ii_synth->ftsw transports d_ala_synth D-alanine Synthesis dltb DltB (D-Ala Carrier Protein) d_ala_synth->dltb peptidoglycan Peptidoglycan Synthesis ftsw->peptidoglycan provides Lipid II for dltd DltD (D-Ala Ligase) dltb->dltd delivers D-alanine to teichoic_acid Teichoic Acid dltd->teichoic_acid D-alanylates This compound This compound This compound->ftsw targets Lipid II This compound->teichoic_acid targets Lipid III (TA precursor) mutation Mutation mutation->ftsw mutation->dltd

Caption: Cell wall precursor pathways affected by mutations.

Diagram 2: Purine Metabolism and Potential Link to Fitness Cost

A mutation in purR, a regulator of purine metabolism, may represent a compensatory mechanism to offset the energy costs associated with other resistance mutations.

purine_metabolism purR PurR (Purine Repressor) pur_operon Purine Biosynthesis Genes purR->pur_operon represses purines Purines (ATP, GTP) pur_operon->purines synthesizes energy_cost Energy Cost of Resistance purines->energy_cost may compensate for mutation Mutation mutation->purR

Caption: Role of PurR in metabolism and potential resistance cost.

Conclusion

While this compound and its analogues exhibit a high barrier to resistance, this guide demonstrates that resistance is not impossible to achieve under sustained selective pressure. The development of low-level resistance in S. aureus is a slow process that is associated with a significant fitness cost and is linked to mutations in genes integral to cell envelope biogenesis and cellular metabolism.[2] The experimental protocols and findings detailed herein provide a crucial framework for the continued investigation of this compound resistance. A thorough understanding of these mechanisms is paramount for the strategic development of this compound-based therapeutics and for anticipating and potentially mitigating the emergence of resistance in clinical settings. Future research should focus on further elucidating the precise biochemical consequences of the identified mutations and exploring the potential for cross-resistance with other antibiotics.

References

The Architecture of a Novel Antibiotic: A Technical Guide to the Chemical Structure and Unique Amino Acids of Teixobactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin, a highly potent antibiotic, has emerged as a promising weapon in the fight against multidrug-resistant Gram-positive bacteria. Isolated from the previously unculturable soil bacterium Eleftheria terrae, its novel mechanism of action and the inability of pathogens to develop resistance in laboratory settings have made it a subject of intense research. This technical guide provides an in-depth exploration of the chemical structure of this compound, with a particular focus on its unique amino acid constituents, and details the experimental methodologies employed in its synthesis and characterization.

Chemical Structure of this compound

This compound is a macrocyclic depsipeptide composed of eleven amino acid residues. Its structure is characterized by a 10-residue peptide chain that is cyclized via an ester linkage between the C-terminus of L-Isoleucine at position 11 and the side-chain hydroxyl group of L-Threonine at position 8. This creates a 13-membered macrocyclic ring.

The primary sequence of this compound is: N-Me-D-Phe¹ - L-Ile² - L-Ser³ - D-Gln⁴ - D-allo-Ile⁵ - L-Ile⁶ - L-Ser⁷ - D-Thr⁸ - L-Ala⁹ - L-allo-End¹⁰ - L-Ile¹¹.

A key feature of this compound's structure is the presence of several non-proteinogenic and D-amino acids, which are crucial for its biological activity and stability.

Unique Amino Acids

This compound's remarkable properties are, in large part, attributed to its unusual amino acid composition. These include:

  • L-allo-Enduracididine (L-allo-End): This is a rare, cyclic guanidinium-containing amino acid. The enduracididine moiety is critical for this compound's interaction with its biological target, Lipid II.

  • D-amino acids: this compound incorporates four D-amino acids: D-Phenylalanine at position 1 (which is also N-methylated), D-Glutamine at position 4, D-allo-Isoleucine at position 5, and D-Threonine at position 8. The presence of these D-amino acids contributes to the peptide's resistance to proteolytic degradation and plays a significant role in its three-dimensional conformation and target binding.

  • N-methyl-D-phenylalanine: The N-terminal D-phenylalanine is methylated, which can enhance membrane permeability and proteolytic stability.

The following diagram illustrates the chemical structure of this compound, highlighting its unique amino acid components.

Teixobactin_Structure cluster_backbone This compound Backbone N_Me_D_Phe1 N-Me-D-Phe¹ L_Ile2 L-Ile² N_Me_D_Phe1->L_Ile2 - L_Ser3 L-Ser³ L_Ile2->L_Ser3 - D_Gln4 D-Gln⁴ L_Ser3->D_Gln4 - D_allo_Ile5 D-allo-Ile⁵ D_Gln4->D_allo_Ile5 - L_Ile6 L-Ile⁶ D_allo_Ile5->L_Ile6 - L_Ser7 L-Ser⁷ L_Ile6->L_Ser7 - D_Thr8 D-Thr⁸ L_Ser7->D_Thr8 - L_Ala9 L-Ala⁹ D_Thr8->L_Ala9 - L_allo_End10 L-allo-End¹⁰ L_Ala9->L_allo_End10 - L_Ile11 L-Ile¹¹ L_allo_End10->L_Ile11 - L_Ile11->D_Thr8 Ester Bond

Figure 1: Chemical structure of this compound.

Quantitative Data Summary

PropertyValueReference(s)
Molecular FormulaC₅₈H₉₅N₁₅O₁₅[1]
Molecular Weight1242.46 g/mol [1]
Amino Acid SequenceN-Me-D-Phe-L-Ile-L-Ser-D-Gln-D-allo-Ile-L-Ile-L-Ser-D-Thr-L-Ala-L-allo-End-L-Ile[2]
CyclizationEster linkage between L-Ile¹¹ C-terminus and D-Thr⁸ side-chain hydroxyl[2]
Unique Amino AcidsL-allo-Enduracididine, N-Me-D-Phe, D-Gln, D-allo-Ile, D-Thr[3][4]

Experimental Protocols

The synthesis and structural elucidation of this compound involve a combination of solid-phase peptide synthesis, purification, and advanced analytical techniques.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The total synthesis of this compound is most commonly achieved using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). The general workflow is as follows:

SPPS_Workflow Resin 1. Resin Swelling (e.g., 2-chlorotrityl chloride resin in DCM) Loading 2. Loading of First Amino Acid (Fmoc-L-Ile-OH, DIPEA in DCM) Resin->Loading Deprotection 3. Fmoc Deprotection (20% Piperidine in DMF) Loading->Deprotection Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) Deprotection->Coupling Repeat Repeat Steps 3 & 4 for remaining amino acids Coupling->Repeat Cyclization 5. On-Resin Cyclization Precursor Synthesis (Esterification of D-Thr side chain) Repeat->Cyclization Cleavage 6. Cleavage from Resin (TFA/TIS/H₂O cocktail) Cyclization->Cleavage Solution_Cyclization 7. Solution-Phase Macrolactamization Cleavage->Solution_Cyclization Purification 8. Purification (RP-HPLC) Solution_Cyclization->Purification Characterization 9. Characterization (Mass Spectrometry, NMR) Purification->Characterization

Figure 2: General workflow for the solid-phase synthesis of this compound.

Detailed Methodologies:

  • Resin Preparation: 2-Chlorotrityl chloride resin is typically swollen in a suitable solvent like dichloromethane (DCM).

  • Loading of the First Amino Acid: The C-terminal amino acid, Fmoc-L-Isoleucine-OH, is attached to the resin using a base such as N,N-diisopropylethylamine (DIPEA) in DCM.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treatment with a 20% solution of piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent, commonly hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of DIPEA, and then coupled to the deprotected N-terminus of the peptide chain. This cycle of deprotection and coupling is repeated for each amino acid in the linear sequence.

  • On-Resin Esterification: For the synthesis of the depsipeptide bond, the side-chain hydroxyl of D-Threonine is esterified with the C-terminus of L-Isoleucine while the peptide is still attached to the resin.

  • Cleavage and Deprotection: The fully assembled linear peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Solution-Phase Macrolactamization: The cyclization to form the macrocyclic ring is performed in solution under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Purification: The crude this compound is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure and stereochemistry.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of this compound in solution.

Key Experiments:

  • 1D ¹H NMR: Provides initial information about the types and number of protons present.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the peptide's conformation and folding.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in resonance assignment.

  • ¹H-¹⁵N HSQC: Correlates amide protons with their directly bonded nitrogen atoms, providing information on the peptide backbone.

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O).

Data Analysis: The collected NMR data is processed and analyzed to assign all proton, carbon, and nitrogen resonances. Distance restraints derived from NOESY spectra are then used in molecular modeling programs to calculate a family of 3D structures consistent with the experimental data.

Mechanism of Action: A Two-Pronged Attack

This compound exerts its potent bactericidal activity by targeting and binding to Lipid II and Lipid III, essential precursors for the synthesis of peptidoglycan and teichoic acid, respectively, in the bacterial cell wall.[5][6] This interaction disrupts the cell wall biosynthesis, leading to cell lysis.

The mechanism is considered a "two-pronged attack":

  • Inhibition of Cell Wall Synthesis: By sequestering Lipid II and Lipid III, this compound prevents their incorporation into the growing peptidoglycan and teichoic acid polymers.

  • Membrane Disruption: The binding of this compound to Lipid II can induce the formation of large supramolecular assemblies that disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[7]

The following diagram illustrates the logical relationship in this compound's mechanism of action.

MoA This compound This compound Binding Binding to Lipid II and Lipid III This compound->Binding LipidII Lipid II (Peptidoglycan Precursor) LipidII->Binding LipidIII Lipid III (Teichoic Acid Precursor) LipidIII->Binding Inhibition Inhibition of Cell Wall Synthesis Binding->Inhibition Supramolecular Formation of Supramolecular Assemblies Binding->Supramolecular Cell_Lysis Cell Lysis and Bacterial Death Inhibition->Cell_Lysis Membrane_Disruption Membrane Disruption Supramolecular->Membrane_Disruption Membrane_Disruption->Cell_Lysis

Figure 3: Mechanism of action of this compound.

Conclusion

The unique chemical architecture of this compound, particularly its incorporation of rare and D-amino acids, is central to its potent antimicrobial activity and its ability to evade resistance. The detailed understanding of its structure, enabled by sophisticated synthetic and analytical methods, provides a solid foundation for the rational design of novel this compound analogs with improved pharmacokinetic properties and an even broader spectrum of activity. This knowledge is invaluable for researchers and drug development professionals working towards the next generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

Teixobactin: A Technical Guide to its Spectrum of Activity Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin, a novel depsipeptide antibiotic isolated from the unculturable bacterium Eleftheria terrae, represents a significant breakthrough in the fight against antimicrobial resistance.[1][2][3][4] Its unique mechanism of action, targeting lipid precursors of the bacterial cell wall, has rendered it highly effective against a wide array of Gram-positive pathogens, with no detectable resistance development observed in laboratory studies.[3][5][6][7] This technical guide provides an in-depth overview of this compound's spectrum of activity, mechanism of action, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound exerts its potent bactericidal activity by inhibiting cell wall synthesis through a dual-targeting mechanism. It binds with high affinity to two essential lipid-linked precursors of the cell wall:

  • Lipid II: A precursor to peptidoglycan.[1][2][3][6][8][9]

  • Lipid III: A precursor to teichoic acid.[1][2][6][8][9]

By sequestering these precursors, this compound effectively blocks the biosynthesis of both peptidoglycan and teichoic acid, leading to the disruption of cell wall integrity and subsequent cell lysis.[2][3][8][10] This multi-target approach, focused on highly conserved, non-proteinaceous molecules, is believed to be the primary reason for the lack of observed resistance.[2][3][5]

Signaling Pathway of this compound's Action

Teixobactin_Mechanism This compound This compound Binding_Complex This compound-Lipid Complex Formation This compound->Binding_Complex Lipid_II Lipid II (Peptidoglycan Precursor) Lipid_II->Binding_Complex Lipid_III Lipid III (Teichoic Acid Precursor) Lipid_III->Binding_Complex PG_Synth Peptidoglycan Synthesis Binding_Complex->PG_Synth Inhibition TA_Synth Teichoic Acid Synthesis Binding_Complex->TA_Synth Cell_Wall_Disruption Cell Wall Disruption Cell_Lysis Cell Lysis Cell_Wall_Disruption->Cell_Lysis

Caption: Mechanism of this compound action on the bacterial cell wall.

Spectrum of Activity: Quantitative Data

This compound demonstrates potent activity against a broad range of Gram-positive bacteria, including multidrug-resistant strains. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and its derivatives against various clinically relevant pathogens.

Table 1: MIC of this compound against Gram-Positive Pathogens
Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292130.5 - 2[11]
Staphylococcus aureus (MRSA)Clinical Isolates2 - 4[11][12]
Staphylococcus aureus (VISA)SA12871[7]
Enterococcus faecalis (VRE)Clinical Isolates2 - 16[11][12]
Enterococcus faecium (VRE)-4[12]
Bacillus subtilisATCC 60510.5 - 4[11]
Bacillus anthracis-0.02[7]
Clostridium difficile-0.005[7]
Mycobacterium tuberculosis-<1[7]
Streptococcus pneumoniae-Potent Activity[1][6]
Table 2: MIC of this compound Derivatives against Gram-Positive Pathogens
DerivativeBacterial SpeciesStrainMIC (µg/mL)Reference
Derivative 3S. aureus (MRSA)Clinical Isolates32[11][12]
Derivative 4S. aureus (MRSA)Clinical Isolates2 - 4[11][12]
Derivative 5S. aureus (MRSA)Clinical Isolates2 - 4[11][12]
Derivative 3E. faecalis (VRE)Clinical Isolates8 - 16[11][12]
Derivative 4E. faecalis (VRE)Clinical Isolates4[11][12]
Derivative 5E. faecalis (VRE)Clinical Isolates2 - 16[11][12]
L-Chg10-teixobactinE. faecalisATCC 29212 & 470770.8[13]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[12]

MIC_Workflow A Prepare this compound Stock Solution (in DMSO) B Perform 2-fold Serial Dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) A->B D Inoculate Microtiter Plate Wells with Bacterial Suspension B->D C Prepare Bacterial Inoculum (0.5 McFarland Standard) C->D E Incubate Plates (37°C for 18-24 hours) D->E F Visually Inspect for Bacterial Growth E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[14] Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.[12][14]

  • Preparation of Bacterial Inoculum: From a fresh subculture, prepare a bacterial suspension in 0.9% saline to match the turbidity of a 0.5 McFarland standard.[14] Dilute this suspension 100-fold in CAMHB to obtain a final inoculum of approximately 10^6 CFU/mL.[14]

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. The final volume in each well should be 200 µL.[12] Incubate the plates at 37°C for 18 to 24 hours.[12][14]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[12][14]

Time-Kill Assay

This protocol describes the methodology for conducting a time-kill kinetic assay to evaluate the bactericidal or bacteriostatic activity of this compound over time.

Time_Kill_Workflow A Prepare Log-Phase Bacterial Culture B Expose Culture to Different Concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC) A->B C Incubate at 37°C with Shaking B->C D Collect Aliquots at Multiple Time Points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot Log10 CFU/mL vs. Time F->G

Caption: Workflow for a time-kill kinetic assay.

  • Culture Preparation: Inoculate a single colony of the test organism into 10 mL of Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking.[8] Dilute the overnight culture into fresh MHB and incubate for an additional 2 hours to obtain a log-phase culture.[8]

  • Exposure to this compound: Add this compound at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC) to the log-phase bacterial culture.[8]

  • Sampling and Plating: At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.[8] Perform serial dilutions of these aliquots and plate them onto appropriate agar plates.

  • Data Analysis: Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL). Plot the log10 CFU/mL against time for each this compound concentration to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Resistance Development Study

This protocol details the serial passage method used to assess the potential for bacteria to develop resistance to this compound.

Resistance_Workflow A Determine Initial MIC of this compound B Expose Bacteria to Sub-MIC Concentrations of this compound in Broth A->B C Incubate for 24 hours B->C D Transfer Aliquot from the Highest Concentration with Growth to Fresh Sub-MIC Dilutions C->D E Repeat Serial Passage for an Extended Period (e.g., 27 days) D->E F Determine Final MIC of this compound E->F G Compare Initial and Final MICs F->G

Caption: Workflow for a resistance development study via serial passage.

  • Initial MIC Determination: Determine the baseline MIC of this compound for the test organism as described in the MIC determination protocol.

  • Serial Passage: In a series of tubes or a microtiter plate, expose the bacterial culture to a range of sub-inhibitory concentrations of this compound. Following a 24-hour incubation, transfer an aliquot from the well with the highest concentration that still shows bacterial growth to a new series of dilutions.[7]

  • Extended Incubation: Repeat this serial passage daily for an extended period, such as 27 days.[7]

  • Final MIC Determination: After the final passage, determine the MIC of this compound for the passaged bacterial population.

  • Analysis: Compare the final MIC to the initial MIC. A significant increase in the MIC would indicate the development of resistance. To date, no resistant mutants of S. aureus or M. tuberculosis have been generated in vitro using this method.[6][7]

Conclusion

This compound exhibits exceptional in vitro activity against a wide range of Gram-positive pathogens, including those with established resistance to other antibiotics. Its novel mechanism of action, targeting conserved lipid precursors, provides a significant advantage in overcoming and preventing the development of resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and its analogues as next-generation therapeutics for combating serious Gram-positive infections.

References

The biosynthetic pathway of Teixobactin in soil microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Teixobactin, a novel depsipeptide antibiotic isolated from the previously unculturable soil bacterium Eleftheria terrae, represents a significant breakthrough in the fight against antimicrobial resistance. Its unique mechanism of action, which involves binding to highly conserved precursors of cell wall synthesis, lipid II and lipid III, has made it a subject of intense research.[1][2] Notably, resistance to this compound has not been developed in laboratory settings.[1] This guide provides a detailed technical overview of the this compound biosynthetic pathway, summarizing the genetic and enzymatic machinery responsible for its production. It includes available quantitative data, detailed experimental protocols for key research methodologies, and visualizations of the biosynthetic and discovery workflows to serve as a comprehensive resource for the scientific community.

The this compound Biosynthetic Gene Cluster and Machinery

The biosynthesis of this compound is orchestrated by a dedicated gene cluster found in Eleftheria terrae.[3] The core of this cluster consists of two exceptionally large genes, txo1 and txo2, which encode the non-ribosomal peptide synthetases (NRPSs) Txo1 and Txo2, respectively.[1][4] These megasynthases are responsible for the assembly-line synthesis of the 11-residue peptide backbone of this compound.[5]

The entire biosynthetic gene cluster has been sequenced and is available under GenBank accession number KP006601. The synthesis follows the canonical co-linearity rule for NRPSs, where the sequence of modules on the enzymes dictates the sequence of amino acids in the final peptide product.[3]

Key Components:

  • Txo1 NRPS: A 6,422 amino acid protein that contains the first six modules of the assembly line.[5]

  • Txo2 NRPS: A 6,375 amino acid protein that contains the final five modules and the termination domains.[5]

Each of the 11 modules contains a core set of catalytic domains:

  • Adenylation (A) Domain: Selects and activates the specific amino acid substrate via adenylation using ATP.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid to a 4'-phosphopantetheine (Ppant) arm.

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the upstream peptide chain and the newly incorporated amino acid.

Additionally, specialized domains are present within specific modules to carry out modifications:

  • Methyltransferase (MT) Domain: Located in Module 1 of Txo1, this domain N-methylates the first amino acid, D-phenylalanine.[1]

  • Epimerization (E) Domain: Though not explicitly detailed in all initial reports, the presence of four D-amino acids (N-Me-D-Phe, D-Gln, D-allo-Ile, D-Thr) implies the action of E domains within the corresponding modules, which catalyze the conversion of L-amino acids to their D-epimers after incorporation.[1]

  • Thioesterase (TE) Domain: Two tandem TE domains are located at the C-terminus of Txo2. These domains are responsible for terminating the synthesis, releasing the completed peptide chain, and catalyzing the final macrolactamization reaction.[1]

The Stepwise Biosynthesis of this compound

The synthesis of this compound is a sequential process occurring on the multienzyme Txo1-Txo2 complex.

  • Initiation: The process begins at Module 1 of Txo1. The A-domain selects and activates D-phenylalanine. The MT domain then methylates its amino group, and the resulting N-Me-D-Phe is loaded onto the adjacent T-domain.[1][5]

  • Elongation: The nascent peptide chain is passed sequentially from one module to the next. At each module (Modules 2-11), the respective A-domain selects its cognate amino acid (L-Ile, L-Ser, D-Gln, D-allo-Ile, L-Ile, L-Ser, D-Thr, L-Ala, L-allo-Enduracididine, and L-Ile). The C-domain of the current module catalyzes peptide bond formation between the growing chain tethered to the previous module's T-domain and the amino acid on its own T-domain.[3]

  • Termination and Cyclization: After the 11th amino acid (L-Ile) is added in Module 11 of Txo2, the full-length linear peptide is tethered to the final T-domain. The tandem TE domains at the C-terminus of Txo2 then catalyze a crucial final step. They mediate an intramolecular esterification (lactonization) reaction between the C-terminal carboxyl group of the 11th residue (L-Ile) and the side-chain hydroxyl group of the D-Threonine at position 8, releasing the final, cyclic depsipeptide product, this compound.[1]

Quantitative Data

While detailed enzyme kinetic parameters (Km, kcat) for the Txo1/Txo2 domains and specific fermentation titers from E. terrae are not yet widely available in the public literature, data on the biological activity and inhibitory concentrations of this compound have been published.

ParameterOrganism/SystemValue/ObservationReference
Minimum Inhibitory Concentration (MIC) Staphylococcus aureus (MRSA USA300)0.25 µg/mL[6]
Enterococcus faecalis (VRE)0.25 µg/mL[6]
Streptococcus pneumoniae0.06 µg/mL[6]
Bacillus anthracis0.02 µg/mL[6]
Clostridium difficile0.005 µg/mL[6]
Mycobacterium tuberculosis0.5 µg/mL[6]
In Vitro Inhibition Peptidoglycan Biosynthesis AssayAlmost complete inhibition at a 2-fold molar excess of this compound to lipid II substrate.
In Vivo Efficacy (PD50) MRSA Septicemia Mouse Model0.2 mg/kg[1]

Visualizations of Pathways and Workflows

This compound Biosynthetic Pathway

Teixobactin_Biosynthesis cluster_Txo1 Txo1 NRPS cluster_Txo2 Txo2 NRPS Mod1 Module 1 (N-Me-D-Phe) C A MT T Mod2 Module 2 (L-Ile) C A T Mod1->Mod2 N-Me-D-Phe Mod3 Module 3 (L-Ser) C A T Mod2->Mod3 + L-Ile Mod4 Module 4 (D-Gln) C A E T Mod3->Mod4 + L-Ser Mod5 Module 5 (D-allo-Ile) C A E T Mod4->Mod5 + D-Gln Mod6 Module 6 (L-Ile) C A T Mod5->Mod6 + D-allo-Ile Mod7 Module 7 (L-Ser) C A T Mod6->Mod7 + L-Ile Mod8 Module 8 (D-Thr) C A E T Mod7->Mod8 + L-Ser Mod9 Module 9 (L-Ala) C A T Mod8->Mod9 + D-Thr Mod10 Module 10 (L-allo-End) C A T Mod9->Mod10 + L-Ala Mod11 Module 11 (L-Ile) C A T Mod10->Mod11 + L-allo-End TE TE | TE Mod11->TE + L-Ile Release This compound (Cyclic Depsipeptide) TE->Release Release & Macrolactamization

Caption: The modular assembly line for this compound biosynthesis by NRPS enzymes Txo1 and Txo2.

iChip Discovery Workflow

iChip_Workflow Discovery of this compound using the iChip Platform cluster_lab Laboratory Phase cluster_field In Situ Incubation cluster_isolation Isolation & Screening Phase A 1. Soil Sample Collection (Grassy field in Maine) B 2. Sample Dilution (To ~1 cell per well) A->B C 3. iChip Loading (Diluted sample mixed with agar and loaded into iChip wells) B->C D 4. iChip Assembly (Sandwiched between two 0.03 µm semi-permeable membranes) C->D E 5. iChip Reburial (Placed back into original soil environment for 2-4 weeks) D->E G 6. iChip Retrieval & Harvesting (Microcolonies are recovered from individual wells) E->G F Growth Factors & Nutrients (Diffuse from soil into chip) F->E H 7. Lab Cultivation ('Domestication') (Colonies transferred to lab media) G->H I 8. Antimicrobial Screening (Extracts tested against S. aureus) H->I J 9. Hit Identification (Isolate producing active compound is identified as Eleftheria terrae) I->J K 10. Compound Purification (Active molecule is purified and named this compound) J->K

Caption: Experimental workflow for the discovery of Eleftheria terrae and this compound.

Experimental Protocols

Protocol for Cultivation of Eleftheria terrae using iChip

This protocol is based on the methodologies developed for the in situ cultivation of previously unculturable soil bacteria.

Materials:

  • iChip device components (central plate with through-holes, side panels, 0.03 µm semi-permeable membranes).

  • Soil sample from a nutrient-rich environment.

  • Sterile saline solution (0.9% NaCl).

  • Nutrient-poor agar medium (e.g., 1:10 diluted Tryptic Soy Broth Agar).

  • Sterile test tubes, pipettes, and Petri dishes.

  • Biosafety cabinet.

  • 70% ethanol.

Methodology:

  • Sample Preparation: Suspend 1 g of soil in 10 mL of sterile saline. Vortex thoroughly and allow large particles to settle.

  • Serial Dilution: Perform a serial dilution of the soil suspension in sterile saline to achieve a final concentration where approximately one bacterial cell is present per microliter. This is a critical step to ensure single-colony growth in each iChip chamber.

  • iChip Sterilization: Decontaminate all iChip components by soaking in 70% ethanol for 15 minutes, followed by rinsing with sterile deionized water and air-drying in a biosafety cabinet.

  • iChip Loading: In a biosafety cabinet, mix the final bacterial dilution with molten, cooled (approx. 45°C) nutrient-poor agar at a 1:1 ratio. Pipette this mixture into the through-holes of the central iChip plate. Allow the agar to solidify. A control with sterile agar should be included in some wells to check for contamination.

  • iChip Assembly: Place a semi-permeable membrane on each side of the central plate. Secure the membranes with the outer panels and fasten the device. The membranes allow diffusion of molecules from the environment but prevent cells from moving in or out.

  • In Situ Incubation: Bury the assembled iChip back into the original soil collection site. Mark the location for later retrieval. Incubate for 2-4 weeks. The soil should be kept moist during this period.

  • Harvesting: Retrieve the iChip and carefully clean its exterior with sterile saline. Disassemble the chip in a biosafety cabinet.

  • Isolation: Using a sterile tool, push out the individual agar plugs from each chamber where a colony has grown onto a fresh laboratory culture plate (e.g., SMS agar or 0.1X Tryptic Soy Broth Agar).

  • Domestication: Incubate the plates until visible growth is observed. Successful isolates, like E. terrae, can then be subcultured for further analysis, including screening for antibiotic production.

Protocol for Large-Scale Fermentation and Purification of this compound

This protocol is adapted from the scale-up procedure used in the original discovery of this compound.[7]

Materials:

  • E. terrae seed culture.

  • Seed broth and R4 fermentation media.

  • Large-scale bioreactor (e.g., 50 L).

  • Centrifuge capable of handling large volumes.

  • 50% aqueous acetonitrile.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Acetonitrile and water (HPLC grade) with 0.1% trifluoroacetic acid (TFA).

Methodology:

  • Seed Culture: Inoculate a seed broth with a homogenized colony of E. terrae. Grow with agitation for 4 days at 28°C.

  • Bioreactor Inoculation: Dilute the seed culture 5% (v/v) into a large-scale bioreactor containing R4 fermentation media.

  • Fermentation: Grow the culture for approximately 7 days. Monitor the production of this compound periodically by taking small samples and analyzing them via analytical HPLC.

  • Cell Harvesting: After 7 days, harvest the cells by centrifuging the entire culture volume.

  • Extraction: Resuspend the cell pellet in 50% aqueous acetonitrile (e.g., 10 L for a 40 L culture) to extract this compound and other small molecules. Stir the suspension and then centrifuge again to pellet the cell debris.

  • Purification:

    • Collect the supernatant containing the crude this compound extract.

    • Concentrate the extract under vacuum to remove the acetonitrile.

    • Subject the concentrated aqueous extract to preparative reverse-phase HPLC on a C18 column.

    • Elute the compound using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze by analytical HPLC to identify those containing pure this compound.

    • Pool the pure fractions and lyophilize to obtain pure this compound as a white powder.

Protocol for In Vitro Peptidoglycan Biosynthesis Inhibition Assay

This protocol describes a method to confirm this compound's mechanism of action by measuring its effect on cell wall precursor incorporation.

Materials:

  • Membrane fraction from S. aureus (as a source of peptidoglycan synthesis enzymes).

  • Radiolabeled peptidoglycan precursor, such as UDP-N-acetylglucosamine-[14C].

  • Lipid I or Lipid II substrate.

  • Purified this compound.

  • Reaction buffer (e.g., Tris-HCl with MgCl2).

  • Thin-layer chromatography (TLC) plates and chamber.

  • Phosphorimager or scintillation counter.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, S. aureus membrane fraction, and the lipid substrate (e.g., Lipid II).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control (e.g., DMSO vehicle).

  • Initiation: Start the enzymatic reaction by adding the radiolabeled precursor (e.g., UDP-GlcNAc-[14C]). Incubate at 37°C for a set time (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding butanol or another organic solvent.

  • Extraction: Vortex the tubes and centrifuge to separate the phases. The lipid-linked precursors will partition into the organic phase.

  • TLC Analysis: Spot the organic phase onto a silica TLC plate. Develop the plate using an appropriate solvent system to separate the substrate from the product.

  • Quantification: Dry the TLC plate and expose it to a phosphor screen. Analyze the screen using a phosphorimager to quantify the radioactivity in the spots corresponding to the substrate and the product.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration by comparing the amount of product formed to the no-inhibitor control. This will demonstrate the dose-dependent inhibition of peptidoglycan synthesis.

References

The Pivotal Role of L-allo-Enduracididine in Teixobactin's Antimicrobial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teixobactin, a novel depsipeptide antibiotic, has garnered significant attention for its potent activity against a wide range of Gram-positive pathogens and its unique mechanism of action that circumvents common resistance pathways. A key structural feature of this compound is the rare amino acid L-allo-enduracididine at position 10. This technical guide provides an in-depth analysis of the role of L-allo-enduracididine in this compound's biological activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and the scientific workflow for its study. Initially considered indispensable for its high potency, recent research has revealed a more nuanced role for this residue, opening new avenues for the design of synthetic this compound analogues with improved properties.

Introduction to this compound and L-allo-Enduracididine

This compound is a cyclic depsipeptide antibiotic isolated from the previously unculturable soil bacterium Eleftheria terrae.[1] Its structure is characterized by the presence of several D-amino acids and the non-proteinogenic amino acid L-allo-enduracididine.[2] this compound exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1] A key feature of this compound is the lack of detectable resistance development, which is attributed to its unique mode of action.[1][2]

L-allo-enduracididine is a cyclic guanidinium-containing amino acid that was initially hypothesized to be critical for this compound's potent activity. Its cationic nature at physiological pH was thought to facilitate interactions with the negatively charged bacterial cell envelope and the phosphate backbone of its molecular targets. However, the synthetic complexity and low yield of incorporating L-allo-enduracididine into this compound analogues have driven extensive research into its replacement.[3][4]

Mechanism of Action: A Dual Assault on the Bacterial Cell Wall

This compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis through a dual-targeting strategy. It binds with high affinity to two essential lipid-linked cell wall precursors:

  • Lipid II : The precursor to peptidoglycan, the major component of the bacterial cell wall.

  • Lipid III : The precursor to wall teichoic acid (in some Gram-positive bacteria).

By sequestering these precursors, this compound effectively halts the construction of the cell wall, leading to cell lysis and death.[1][5]

A critical aspect of this compound's activity is the formation of supramolecular fibrils upon binding to Lipid II. These fibrils disrupt the integrity of the bacterial cell membrane, contributing to the potent bactericidal effect.[2][5] Molecular dynamics simulations suggest that this compound's C-terminal cyclodepsipeptide ring and the side chain of L-allo-enduracididine are involved in binding to the pyrophosphate moiety of Lipid II.[6]

Teixobactin_Mechanism cluster_synthesis Cell Wall Precursor Synthesis cluster_inhibition Inhibition cluster_effects Downstream Effects UDP_MurNAc UDP-MurNAc -pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Inhibition_LII Lipid II Sequestration Lipid_III Lipid III Inhibition_LIII Lipid III Sequestration This compound This compound This compound->Inhibition_LII This compound->Inhibition_LIII PGN_synthesis_block Peptidoglycan Synthesis Blocked Inhibition_LII->PGN_synthesis_block Membrane_disruption Membrane Disruption (Fibril Formation) Inhibition_LII->Membrane_disruption WTA_synthesis_block Wall Teichoic Acid Synthesis Blocked Inhibition_LIII->WTA_synthesis_block Cell_lysis Cell Lysis PGN_synthesis_block->Cell_lysis WTA_synthesis_block->Cell_lysis Membrane_disruption->Cell_lysis

Figure 1: this compound's mechanism of action targeting cell wall precursors.

The Role of L-allo-Enduracididine: Not as Simple as Cationic Attraction

While the guanidinium group of L-allo-enduracididine was initially thought to be a key determinant of activity, structure-activity relationship (SAR) studies have revealed a more complex picture. Replacement of L-allo-enduracididine with various other amino acids has yielded surprising results.

Quantitative Analysis of this compound Analogues

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of natural this compound and several of its analogues with modifications at position 10 against various Gram-positive bacteria. This data highlights that analogues with non-polar residues can retain high potency.

Compound/AnalogueModification at Position 10S. aureus ATCC 29213 (MIC µg/mL)MRSA ATCC 33591 (MIC µg/mL)E. faecalis (VRE) (MIC µg/mL)Reference(s)
Natural this compound L-allo-enduracididine0.250.250.5[3][7]
Arg10-Teixobactin L-Arginine112[8]
Lys10-Teixobactin L-Lysine224[9]
Leu10-Teixobactin L-Leucine0.250.250.5[3][7]
Ile10-Teixobactin L-Isoleucine0.250.25≤0.0625[3]
Ala10-Teixobactin L-Alanine112[3]

Note: MIC values can vary slightly between studies due to different experimental conditions.

The data clearly demonstrates that replacing L-allo-enduracididine with non-polar amino acids like Leucine and Isoleucine results in analogues with comparable or even superior activity to natural this compound against certain strains.[3][7] This suggests that a cationic side chain at position 10 is not an absolute requirement for potent antibacterial activity and that the overall conformation and hydrophobic interactions of the molecule are also critical.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its analogues.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[10]

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.

    • Select 3-5 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Analogues:

    • Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted this compound analogues.

    • Include a positive control (no antibiotic) and a negative control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Kinetic Assay

This assay determines the rate at which an antibiotic kills a bacterial population.[10]

  • Preparation:

    • Prepare a bacterial culture in CAMHB to a concentration of approximately 10⁶ CFU/mL.

    • Prepare solutions of the this compound analogue at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).

  • Procedure:

    • Add the this compound analogue solutions to the bacterial culture. Include a growth control without any antibiotic.

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots in sterile saline and plate them on appropriate agar plates.

    • Incubate the plates overnight at 37°C.

  • Data Analysis:

    • Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Lipid II Binding Assay (Isothermal Titration Calorimetry - ITC)

ITC measures the heat change upon binding of a ligand (this compound) to a macromolecule (Lipid II) to determine binding affinity (Kd), stoichiometry, and thermodynamic parameters.[11]

  • Sample Preparation:

    • Prepare a solution of the this compound analogue in a suitable buffer (e.g., 50 mM Tris, pH 7.5).

    • Prepare a suspension of large unilamellar vesicles (LUVs) containing Lipid II in the same buffer.

  • ITC Experiment:

    • Equilibrate the samples to the desired temperature (e.g., 25°C).

    • Load the this compound solution into the syringe of the ITC instrument and the Lipid II-containing LUVs into the sample cell.

    • Perform a series of injections of the this compound solution into the sample cell while monitoring the heat change.

    • Perform control titrations (e.g., this compound into buffer) to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of this compound to Lipid II.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd) and other thermodynamic parameters.

Workflow for this compound Analogue Development

The development of novel this compound analogues follows a structured workflow from design and synthesis to biological evaluation.

Teixobactin_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization Design Analogue Design (e.g., Position 10 modification) SPPS Solid-Phase Peptide Synthesis Design->SPPS Cyclization Cyclization & Purification SPPS->Cyclization MIC_Assay MIC Determination Cyclization->MIC_Assay Time_Kill Time-Kill Kinetics MIC_Assay->Time_Kill Binding_Assay Lipid II Binding Assay (e.g., ITC, NMR) Time_Kill->Binding_Assay Toxicity Toxicity & In Vivo Studies Binding_Assay->Toxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Toxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Figure 2: General workflow for the development of this compound analogues.

Logical Relationships in SAR at Position 10

The structure-activity relationship at position 10 of this compound can be summarized by considering the impact of different amino acid properties on the resulting antibacterial activity.

SAR_Logic cluster_modification Modification at Position 10 cluster_activity Resulting Activity Start L-allo-enduracididine (Natural) High_Potency High Potency Start->High_Potency Maintains Activity Cationic Cationic Replacement (e.g., Arg, Lys) Reduced_Potency Reduced Potency Cationic->Reduced_Potency Generally Leads to NonPolar Non-Polar Replacement (e.g., Leu, Ile) NonPolar->High_Potency Can Maintain or Improve Activity

Figure 3: Logical relationship of modifications at position 10 to activity.

Conclusion

The rare amino acid L-allo-enduracididine plays a significant but not indispensable role in the high potentcy of this compound. While it contributes to the binding of this compound to its lipid targets, SAR studies have conclusively shown that it can be replaced with other amino acids, including non-polar ones, without a loss of, and in some cases with an improvement in, antibacterial activity.[3] This discovery has been pivotal in simplifying the synthesis of this compound analogues, making them more accessible for further development. The continued exploration of modifications at position 10 and other locations in the this compound scaffold holds great promise for the development of new, potent antibiotics to combat the growing threat of antimicrobial resistance. The focus should remain on understanding the complex interplay of electrostatic, hydrophobic, and conformational factors that govern this compound's interaction with the bacterial cell envelope.

References

Methodological & Application

Teixobactin Synthesis: A Comparative Analysis of Solid-Phase and Solution-Phase Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Teixobactin, a potent non-ribosomal depsipeptide antibiotic, has garnered significant attention for its activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), without detectable resistance development.[1][2][3][4] Its unique structure, featuring a cyclic depsipeptide core and the rare L-allo-enduracididine residue, presents considerable synthetic challenges.[1][5] This document provides a detailed comparison of the two primary synthetic approaches—solid-phase peptide synthesis (SPPS) and solution-phase synthesis—offering comprehensive protocols and quantitative data to guide researchers in selecting the optimal strategy for their specific needs.

Data Presentation: Quantitative Comparison of Synthesis Methods

The choice between solid-phase and solution-phase synthesis of this compound involves a trade-off between speed, ease of purification, and overall yield. The following table summarizes key quantitative data from reported syntheses to facilitate a direct comparison.

ParameterSolid-Phase Synthesis (Stepwise)Solution-Phase Synthesis (Convergent)Convergent (Solid- & Solution-Phase)
Overall Yield ~3.3% (for native this compound)[4]5.6% (20 steps longest linear sequence)[1][6]8% (gram-scale synthesis)[7][8]
Yield (Analogues) 30-50% (for Arg/Orn analogues, based on crude peptide)[2]Not extensively reported31% (final coupling and deprotection)[7]
Key Advantages - Amenable to automation and high-throughput synthesis of analogues.- Simplified purification of intermediates.- Potentially higher overall yields for complex targets.- Better scalability for large-scale production.- Combines the advantages of both methods.- Efficient for producing analogues by modifying fragments.[7]
Key Disadvantages - Lower overall yields for the full-length native peptide.- Potential for side reactions and incomplete couplings.- Labor-intensive and time-consuming.- Requires purification of intermediates at each step.- Requires expertise in both solid-phase and solution-phase techniques.

Experimental Workflows

The following diagrams illustrate the general workflows for the solid-phase and solution-phase synthesis of this compound.

solid_phase_synthesis cluster_resin On-Resin Synthesis cluster_solution Solution-Phase Modification Resin_Loading 1. Resin Loading (e.g., NovaPEG with HMPB linker) Fmoc_Deprotection_1 2. Fmoc Deprotection (Piperidine in DMF) Resin_Loading->Fmoc_Deprotection_1 Amino_Acid_Coupling_1 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling agents) Fmoc_Deprotection_1->Amino_Acid_Coupling_1 Capping 4. Capping (Acetic anhydride) Amino_Acid_Coupling_1->Capping Repeat_Cycle 5. Repeat Steps 2-4 (for linear sequence) Capping->Repeat_Cycle On_Resin_Esterification 6. On-Resin Esterification (Formation of depsipeptide bond) Repeat_Cycle->On_Resin_Esterification Final_Fmoc_Deprotection 7. Final Fmoc Deprotection On_Resin_Esterification->Final_Fmoc_Deprotection Cleavage 8. Cleavage from Resin (TFA cocktail) Final_Fmoc_Deprotection->Cleavage Cyclization 9. Macrolactamization (e.g., HATU/HOAt in solution) Cleavage->Cyclization Global_Deprotection 10. Global Deprotection (TFA or other strong acid) Cyclization->Global_Deprotection Purification 11. Purification (RP-HPLC) Global_Deprotection->Purification This compound This compound Purification->this compound

Caption: Workflow for the solid-phase synthesis of this compound.

solution_phase_synthesis cluster_fragments Fragment Synthesis cluster_coupling Convergent Coupling Linear_Fragment 1. Synthesis of Linear Hexapeptide Fragment_Coupling 3. Fragment Coupling in Solution (e.g., DEPBT/DIEA) Linear_Fragment->Fragment_Coupling Cyclic_Fragment 2. Synthesis of Cyclic Depsi-pentapeptide Cyclic_Fragment->Fragment_Coupling Global_Deprotection 4. Global Deprotection (e.g., Pd(OH)2/C, H2 then TFA) Fragment_Coupling->Global_Deprotection Purification 5. Purification (RP-HPLC) Global_Deprotection->Purification This compound This compound Purification->this compound

Caption: Workflow for the solution-phase synthesis of this compound.

Experimental Protocols

The following are generalized protocols for the solid-phase and solution-phase synthesis of this compound, compiled from various reported methods. Researchers should consult the primary literature for specific details and optimization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a stepwise Fmoc-based SPPS approach.

1. Resin Preparation and Loading:

  • Swell NovaPEG resin functionalized with a 4-(hydroxymethyl)-3-methoxyphenoxy)acetic acid (HMPB) linker in dichloromethane (DCM) and N,N-dimethylformamide (DMF).

  • Couple the first amino acid, Fmoc-D-Thr(tBu)-OH, to the resin using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).

  • Cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DCM/methanol.[3]

2. Iterative Peptide Chain Elongation:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3] Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (4 equivalents) and a coupling agent such as HATU (3.9 equivalents) and HOAt (4 equivalents) in DMF. Add DIPEA (8 equivalents) and add the mixture to the resin. Agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

3. On-Resin Esterification (Depsipeptide Bond Formation):

  • After coupling of the linear peptide sequence, perform an on-resin esterification to form the depsipeptide bond between the C-terminus of Ile and the hydroxyl group of Thr. This can be achieved using a suitable activating agent.

4. Cleavage from Resin:

  • After completion of the synthesis, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[3]

5. Cyclization in Solution:

  • Precipitate the cleaved peptide in cold diethyl ether and collect the crude product by centrifugation.[3]

  • Dissolve the crude linear peptide in a large volume of a suitable solvent (e.g., DCM or DMF) to achieve a high dilution (0.1 mM) that favors intramolecular cyclization.

  • Add a coupling agent like HATU/HOAt/OxymaPure and a base such as DIPEA and stir the reaction at room temperature for 24 hours.[2][9]

6. Global Deprotection and Purification:

  • Remove any remaining protecting groups (e.g., Cbz) by hydrogenation using a catalyst like Pd(OH)₂ on carbon.[2][9]

  • Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[2][9]

  • Lyophilize the pure fractions to obtain the final this compound product.

Protocol 2: Convergent Solution-Phase Synthesis of this compound

This protocol describes a convergent strategy involving the synthesis of two key fragments followed by their coupling in solution.[1]

1. Synthesis of the Linear Hexapeptide Fragment:

  • Synthesize the N-terminal linear hexapeptide fragment using standard solution-phase peptide coupling methods. This typically involves the sequential coupling of appropriately protected amino acids.

2. Synthesis of the Cyclic Depsi-pentapeptide Fragment:

  • Synthesize the C-terminal cyclic depsipeptide fragment. This is a multi-step process that involves the stereoselective synthesis of the L-allo-enduracididine precursor and subsequent peptide couplings and macrolactamization.[1]

3. Convergent Fragment Coupling:

  • Dissolve the linear hexapeptide and the cyclic depsipeptide fragment in a suitable solvent system, such as a mixture of pyridine and acetic acid.[2]

  • Add a coupling reagent to facilitate the ligation of the two fragments.

  • Monitor the reaction progress by HPLC until completion.

4. Global Deprotection:

  • Once the coupling is complete, subject the protected this compound to global deprotection to remove all protecting groups. This may involve a two-step process:

    • Removal of Cbz groups by hydrogenation (e.g., Pd(OH)₂/C, H₂).

    • Removal of acid-labile groups (e.g., Boc, tBu) using a TFA-based cocktail.[7]

5. Purification:

  • Purify the final product by preparative RP-HPLC as described in the solid-phase protocol.

  • Lyophilize the pure fractions to yield this compound.

Conclusion

Both solid-phase and solution-phase synthesis strategies have been successfully employed to produce this compound and its analogues. The choice of method depends on the specific goals of the research. SPPS is well-suited for the rapid generation of analogues for structure-activity relationship studies, while solution-phase synthesis, particularly convergent strategies, may offer advantages for scalable production of the native antibiotic. A hybrid approach, combining the efficiency of SPPS for linear fragment synthesis with the macrocyclization and coupling in solution, represents a powerful and flexible strategy for accessing this important class of antibiotics.[5][7][10]

References

Application Notes and Protocols: In Vitro Assays for Teixobactin's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for essential in vitro assays to evaluate the antibacterial efficacy of Teixobactin and its analogues. The methodologies are based on established guidelines and published research to ensure reproducibility and accuracy in determining the compound's potency and bactericidal activity.

Introduction

This compound is a novel antibiotic with a unique mechanism of action that inhibits bacterial cell wall synthesis.[1][2][3] It demonstrates potent activity against a broad range of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][5][6][7] A key feature of this compound is its low propensity for resistance development, attributed to its binding to highly conserved lipid precursors, Lipid II and Lipid III, which are essential for peptidoglycan and teichoic acid synthesis, respectively.[3][4][8][9][10] These protocols outline the standardized methods for quantifying this compound's antibacterial effects in a laboratory setting.

Data Presentation: Quantitative Antibacterial Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and its derivatives against various bacterial strains as reported in the literature. This data provides a comparative overview of its spectrum of activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Reference Bacterial Strains [4][5]

Bacterial StrainThis compound Derivative 3 (µg/mL)This compound Derivative 4 (µg/mL)This compound Derivative 5 (µg/mL)
Staphylococcus aureus ATCC 29213420.5
Enterococcus faecalis ATCC 292121642
Bacillus subtilis ATCC 6051646464

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Clinically Relevant Resistant Strains [4][5][6]

Bacterial StrainThis compound Derivative 3 (µg/mL)This compound Derivative 4 (µg/mL)This compound Derivative 5 (µg/mL)
Methicillin-Resistant S. aureus (MRSA)322-42-4
Vancomycin-Resistant Enterococcus (VRE)8-1642-16

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method to determine the MIC of this compound, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[11][12]

Materials:

  • This compound or its analogue

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. faecalis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.[4]

  • Controls:

    • Positive Control: A well containing only the bacterial inoculum in CAMHB (no this compound).

    • Negative Control (Sterility): A well containing only CAMHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[4][11]

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[4][11]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders or loops

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC plate.

  • Spread the aliquot evenly onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Kinetic Assay

This assay evaluates the rate at which an antibiotic kills a bacterial population over time.

Materials:

  • This compound

  • Log-phase bacterial culture

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator (37°C)

  • MHA plates

  • Pipettes and sterile tips

  • Timer

Procedure:

  • Prepare Bacterial Culture: Grow the test bacterium in CAMHB to the early or mid-logarithmic phase.

  • Set Up Test Conditions: Prepare flasks containing CAMHB with different concentrations of this compound (e.g., 1x, 2x, and 4x the MIC).[13][14] Include a growth control flask without any antibiotic.

  • Inoculation: Inoculate each flask with the log-phase bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling Over Time:

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[13]

    • Perform serial dilutions of the collected samples in sterile saline.

  • Plating and Incubation: Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point for each this compound concentration.

    • Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves.[13]

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Teixobactin_Mechanism cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space / Cell Wall Lipid_II_precursor Lipid II Precursor (Peptidoglycan) Lipid_II Lipid II Lipid_II_precursor->Lipid_II Flipping Lipid_III_precursor Lipid III Precursor (Teichoic Acid) Lipid_III Lipid III Lipid_III_precursor->Lipid_III Translocation Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_synthesis Lipid_II->Peptidoglycan_synthesis Inhibition Teichoic_acid_synthesis Teichoic Acid Synthesis Lipid_III->Teichoic_acid_synthesis Lipid_III->Teichoic_acid_synthesis Inhibition This compound This compound This compound->Lipid_II Binds This compound->Lipid_III Binds Cell_wall_integrity Cell Wall Integrity Compromised Cell_lysis Cell Lysis Cell_wall_integrity->Cell_lysis

Caption: this compound's mechanism of action targeting cell wall synthesis.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilute Serial Dilute this compound in 96-well plate serial_dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Time-Kill Kinetic Assay

Time_Kill_Workflow start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture setup_flasks Setup Flasks with this compound (e.g., 1x, 2x, 4x MIC) & Controls prep_culture->setup_flasks inoculate Inoculate Flasks setup_flasks->inoculate sample_loop Sample at Time Points (0, 0.5, 1, 2, 4, 8, 24h) inoculate->sample_loop serial_dilute Perform Serial Dilutions sample_loop->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate Incubate Plates at 37°C plate->incubate count_colonies Count Colonies (CFU/mL) incubate->count_colonies plot_curves Plot Time-Kill Curves (log10 CFU/mL vs. Time) count_colonies->plot_curves end End plot_curves->end

Caption: Workflow for the Time-Kill Kinetic Assay.

References

Application Notes and Protocols for Developing Simplified Synthetic Routes for Teixobactin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin is a highly potent depsipeptide antibiotic, discovered in 2015 from the previously unculturable soil bacterium Eleftheria terrae.[1][2] It exhibits remarkable activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2][3] A key feature of this compound is its unique mechanism of action, which involves binding to highly conserved precursors of cell wall synthesis, Lipid II and Lipid III.[1][4][5] This multi-target approach is believed to be the reason why resistance development has not been observed in laboratory settings.[1][2]

The chemical structure of this compound is complex, containing several non-proteinogenic amino acids, including four D-amino acids and the rare L-allo-enduracididine.[2] The synthesis and incorporation of L-allo-enduracididine present a significant challenge for the total synthesis of this compound, hindering the rapid development and optimization of analogues.[2][6] Therefore, developing simplified and efficient synthetic routes is crucial for producing this compound derivatives for structure-activity relationship (SAR) studies and advancing them as potential clinical candidates.[1]

These application notes provide an overview of simplified synthetic strategies, detailed experimental protocols, and biological evaluation methods for this compound derivatives.

Section 1: Mechanism of Action of this compound

This compound inhibits the synthesis of the bacterial cell wall, a crucial structure for bacterial survival. It achieves this by binding to two essential lipid-linked precursors:

  • Lipid II: The primary building block of peptidoglycan, the main component of the cell wall.[1][4]

  • Lipid III: A precursor for the synthesis of wall teichoic acids (WTA), which are also vital for the integrity of the Gram-positive cell envelope.[1][7]

By sequestering both Lipid II and Lipid III, this compound delivers a "two-pronged attack," simultaneously halting peptidoglycan and WTA biosynthesis.[5][8] This dual-targeting mechanism, aimed at non-protein targets, is a key reason for its high potency and the lack of detectable resistance.[1][4]

Teixobactin_Mechanism UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_II Lipid II UDP_MurNAc->Lipid_II Synthesis UDP_GlcNAc UDP-GlcNAc Lipid_III_pre WTA Precursors Lipid_III Lipid III Lipid_III_pre->Lipid_III Synthesis PGN Peptidoglycan (Cell Wall) Lipid_II->PGN WTA Wall Teichoic Acid Lipid_III->WTA Polymerization This compound This compound This compound->Lipid_II Inhibition This compound->Lipid_III

Figure 1. Mechanism of action of this compound.

Section 2: Simplified Synthetic Strategies

The primary challenge in this compound synthesis is the L-allo-enduracididine residue. Simplified strategies often involve replacing this residue with commercially available isosteres, such as L-Arginine (Arg) or L-Lysine (Lys), which retain the crucial basic side chain.[9][10]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common and efficient method for producing this compound analogues. It involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The replacement of L-allo-enduracididine at position 10 with a residue like Arg simplifies the process significantly.

SPPS_Workflow General SPPS Workflow for this compound Analogues start Start with pre-loaded resin (e.g., Ile-Wang) deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (e.g., HATU/DIEA) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat Cycle for Linear Sequence (Positions 10 to 1) wash->repeat Next amino acid repeat->deprotection esterification On-resin Esterification (D-Thr8-OH) repeat->esterification After linear assembly cyclization On-resin Macrolactamization (Ser7 to Ile11) esterification->cyclization cleavage Cleavage from Resin & Global Deprotection (e.g., TFA cocktail) cyclization->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure this compound Analogue purification->end

Figure 2. SPPS workflow for this compound analogues.
Solution-Phase and Convergent Synthesis

For larger-scale synthesis, solution-phase and convergent strategies can be advantageous, offering potentially higher yields and purity.[11] A convergent approach involves synthesizing separate fragments of the peptide (e.g., a linear N-terminal fragment and a cyclic C-terminal fragment) and then ligating them. This can improve the overall efficiency compared to a linear, stepwise synthesis.[2][12]

Convergent_Workflow Convergent Synthesis Workflow ('6+5' Strategy) cluster_frag1 Fragment 1 (N-Terminal Hexapeptide) cluster_frag2 Fragment 2 (C-Terminal Macrocycle) sp_synth1 Solution or Solid-Phase Synthesis of Linear Fragment (Pos 1-6) ligation Fragment Ligation (e.g., Ser-ligation, DEPBT/DIEA) sp_synth1->ligation sp_synth2 Solid-Phase Synthesis of Cyclic Fragment (Pos 7-11) sp_synth2->ligation deprotection Global Deprotection (TFA Cocktail) ligation->deprotection purification Purification (RP-HPLC) deprotection->purification end Pure this compound Analogue purification->end

Figure 3. Convergent synthesis workflow.

Section 3: Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize conditions based on their specific sequences and available instrumentation.

Protocol 3.1: Solid-Phase Synthesis of an [Arg10]-Teixobactin Analogue

This protocol describes a stepwise Fmoc-SPPS approach.

  • Resin Preparation: Start with a pre-loaded Fmoc-L-Ile-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-L-Arg(Pbf)-OH) (4 eq.) with a coupling agent like HATU (3.9 eq.) and a base like N,N-diisopropylethylamine (DIEA) (8 eq.) in DMF. Add the activated mixture to the resin and shake for 1-2 hours.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence up to N-Me-D-Phe1.

  • Ester Bond Formation (Depsi-bond): After coupling Ser7, couple Alloc-D-Thr-OH to the resin-bound peptide. Remove the Alloc protecting group using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like phenylsilane (PhSiH₃). Couple Fmoc-L-Ile-OH to the newly freed hydroxyl group of D-Thr8 using DIC/DMAP.

  • Macrolactamization: After coupling the final amino acid, remove the N-terminal Fmoc group. Remove the side-chain protecting group of Ser7 (e.g., Trt). Perform on-resin cyclization by activating the N-terminal amine with a coupling reagent (e.g., PyAOP/Oxyma Pure/DIEA) to form the cyclic depsipeptide.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3.2: Purification by RP-HPLC
  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Chromatography: Use a C18 column. Elute the peptide using a linear gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile) into mobile phase A (e.g., 0.1% TFA in water). A typical gradient is 10-60% B over 30 minutes.

  • Detection and Fraction Collection: Monitor the elution at 220 nm and 280 nm. Collect fractions corresponding to the major peak.

  • Analysis: Analyze the collected fractions by mass spectrometry (e.g., ESI-MS) to confirm the molecular weight of the desired product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Protocol 3.3: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. faecalis) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

  • Peptide Preparation: Prepare a stock solution of the purified this compound analogue in a suitable solvent (e.g., DMSO or water). Create a series of two-fold serial dilutions in a 96-well microtiter plate.

  • Inoculation: Dilute the overnight bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL and add it to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. Include positive (no peptide) and negative (no bacteria) controls.

Section 4: Quantitative Data and Structure-Activity Relationships

Simplified synthetic routes have enabled the production of numerous analogues, providing valuable insights into the structure-activity relationship (SAR) of this compound.

Table 1: Synthetic Yields of this compound and Analogues
Synthesis StrategyTarget CompoundReported Overall YieldReference
Solution-PhaseThis compound5.6%[12][13]
Convergent ("6+2+3")This compound8%[14]
Stepwise SPPSArg10-Teixobactin6%[2]
Convergent ("6+5")Met10-Teixobactin11.6%[15]
Table 2: Antibacterial Activity (MIC, µg/mL) of this compound Analogues
CompoundModificationS. aureus ATCC 29213MRSAVREReference
Natural this compound -0.250.50.25[16]
Analogue 1 L-allo-End10 → Arg100.5 - 22 - 42 - 4[16][17]
Analogue 2 L-allo-End10 → Lys1022 - 44[16][17]
Analogue 3 L-allo-End10 → Dab104328 - 16[16][17]
Analogue 4 D-Gln4 → D-Arg4-44[3][18]
Analogue 5 N-Me-D-Phe1 → D-Phe1->32-[3]

Note: MIC values can vary between studies due to differences in experimental conditions.

Key SAR Findings:

  • Position 10: A basic residue (like Arg or Lys) at position 10 is critical for potent activity, successfully mimicking the natural L-allo-enduracididine.[19]

  • N-Terminus: The N-terminal N-Me-D-Phe1 is important. Removal of the methyl group or changing the stereochemistry can lead to a significant loss of activity.[3]

  • Macrocycle: The cyclic depsipeptide core is essential for binding to Lipid II.[2]

  • D-Amino Acids: The presence of D-amino acids is critical for the biological activity of this compound analogues.[10]

Conclusion

The development of simplified synthetic routes, particularly through SPPS and the substitution of the L-allo-enduracididine residue, has been instrumental in advancing this compound research. These strategies allow for the efficient and rapid generation of diverse analogues, facilitating detailed SAR studies. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate novel this compound derivatives, paving the way for the development of a new generation of antibiotics to combat multidrug-resistant bacteria.

References

Application Notes and Protocols for Creating Fluorescently-Labeled Teixobactin Analogs for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin is a highly potent antibiotic with a novel mechanism of action that circumvents common resistance pathways, making it a promising candidate for combating drug-resistant Gram-positive pathogens.[1][2] Its primary mode of action involves binding to lipid II, a precursor for peptidoglycan synthesis, and lipid III, a precursor for teichoic acid synthesis, thereby inhibiting bacterial cell wall formation and ultimately leading to cell lysis.[3][4][5] Understanding the precise molecular interactions and spatial dynamics of this compound at the bacterial cell surface is crucial for optimizing its therapeutic potential and for the rational design of new analogs.

Fluorescently-labeled this compound analogs serve as powerful probes for visualizing these interactions in real-time within live bacteria.[3][6][7] These tools enable researchers to study the drug's localization, mechanism of action, and the formation of supramolecular assemblies on the bacterial membrane using advanced imaging techniques such as structured illumination microscopy (SIM) and Förster resonance energy transfer (FRET) microscopy.[1][3] This document provides detailed protocols for the synthesis, purification, and application of fluorescently-labeled this compound analogs for imaging studies.

Data Presentation: Quantitative Analysis of this compound Analogs

The biological activity of this compound analogs can be affected by the introduction of a fluorophore. Therefore, it is essential to quantify and compare the antimicrobial efficacy of the labeled and unlabeled compounds.

Compound Fluorophore Position of Label MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. B. subtilis Reference
Arg10-teixobactinUnlabeledN/A1-41-4[8][9]
Lys(Rhod)9,Arg10-teixobactinRhodamine94-84-8[8][9]
Lys(BDY FL)10-teixobactinBODIPY FL10--[3]
Lys(Cy3)10-teixobactinCyanine310--[3]
Lys(Cy5)10-teixobactinCyanine510--[3]

Note: Specific MIC values for BODIPY FL, Cy3, and Cy5 labeled analogs against specific strains were not detailed in the provided search results but are generally stated to retain antibiotic activity. Further experimental validation is required.

Experimental Protocols

Protocol 1: Synthesis of Lysine-Substituted this compound Analogs

This protocol describes the synthesis of a this compound analog where a lysine residue is incorporated to serve as a handle for fluorescent labeling. The synthesis is based on Fmoc-based solid-phase peptide synthesis (SPPS).[6]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine in dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/triisopropylsilane/water)

  • HPLC grade solvents (acetonitrile, water)

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Perform Fmoc deprotection using 20% piperidine in DMF.

  • Couple the Fmoc-protected amino acids sequentially using DIC and OxymaPure as coupling reagents. To create a labeling site, substitute an amino acid (e.g., at position 10) with Fmoc-Lys(Alloc)-OH.[6]

  • After the final amino acid coupling, cleave the peptide from the resin and remove protecting groups using the TFA cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the synthesized analog by mass spectrometry.

Protocol 2: Fluorescent Labeling of this compound Analogs via NHS Ester Chemistry

This is the preferred and more versatile method for labeling this compound analogs with a variety of fluorophores.[3][6]

Materials:

  • Purified Lysine-containing this compound analog (from Protocol 1)

  • Fluorophore N-hydroxysuccinimide (NHS) ester (e.g., BODIPY FL NHS ester, Cy3 NHS ester, Cy5 NHS ester)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • RP-HPLC for purification

Procedure:

  • Dissolve the purified Lysine-containing this compound analog in DMF.

  • Add 1.2 equivalents of the desired fluorophore NHS ester to the solution.

  • Add DIPEA to the reaction mixture to act as a base.

  • Allow the reaction to proceed for 10-60 minutes at room temperature.[3]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the fluorescently-labeled this compound analog by RP-HPLC.

  • Lyophilize the purified product and store it protected from light. A typical yield from 5 mg of the peptide is 1-3 mg of the labeled analog.[3]

Protocol 3: Imaging of Bacterial Cells with Fluorescent this compound Analogs

This protocol outlines the procedure for staining Gram-positive bacteria with the synthesized fluorescent this compound analogs for visualization by fluorescence microscopy.

Materials:

  • Fluorescently-labeled this compound analog

  • Bacterial culture (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., confocal, SIM)

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Harvest the bacterial cells by centrifugation and wash them with PBS.

  • Resuspend the cells in PBS to the desired optical density.

  • Add the fluorescently-labeled this compound analog to the bacterial suspension at a final concentration typically at or above the MIC.

  • Incubate the mixture for a specified period (e.g., 30 minutes) at 37°C.

  • (Optional) Wash the cells with PBS to remove unbound probe.

  • Mount a small volume of the bacterial suspension on a microscope slide with a coverslip.

  • Image the stained bacteria using a fluorescence microscope. For super-resolution imaging, structured illumination microscopy (SIM) can be employed to achieve a resolution approaching 100 nm.[3]

Visualizations

This compound's Mechanism of Action

Teixobactin_Mechanism cluster_bacterium Gram-Positive Bacterium Lipid_II Lipid II Cell_Wall_Synthesis Peptidoglycan & Teichoic Acid Synthesis Lipid_II->Cell_Wall_Synthesis Lipid_III Lipid III Lipid_III->Cell_Wall_Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition This compound Fluorescent This compound Analog This compound->Lipid_II Binds to Pyrophosphate This compound->Lipid_III Binds to Pyrophosphate

Caption: this compound's mechanism of action.

Experimental Workflow: Synthesis and Labeling

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_labeling Fluorescent Labeling Resin Rink Amide Resin Coupling Sequential Amino Acid Coupling (including Fmoc-Lys(Alloc)-OH) Resin->Coupling Cleavage TFA Cleavage & Deprotection Coupling->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Lys_Analog Lysine-Containing This compound Analog Purification1->Lys_Analog Labeling_Reaction NHS Ester Chemistry (DMF, DIPEA) Lys_Analog->Labeling_Reaction NHS_Ester Fluorophore NHS Ester NHS_Ester->Labeling_Reaction Purification2 RP-HPLC Purification Labeling_Reaction->Purification2 Fluorescent_Analog Fluorescently-Labeled This compound Analog Purification2->Fluorescent_Analog

Caption: Synthesis and labeling workflow.

Imaging Workflow

Imaging_Workflow Bacterial_Culture Grow Gram-Positive Bacterial Culture Staining Incubate Bacteria with Fluorescent this compound Analog Bacterial_Culture->Staining Washing Wash to Remove Unbound Probe (Optional) Staining->Washing Microscopy Image with Fluorescence Microscope (e.g., SIM) Washing->Microscopy Analysis Analyze Localization and Dynamics Microscopy->Analysis

Caption: Bacterial imaging workflow.

References

Techniques for evaluating the pharmacokinetics and toxicity of Teixobactin

Author: BenchChem Technical Support Team. Date: November 2025

An emerging global health crisis is the rise of antibiotic-resistant bacteria. Teixobactin is a novel depsipeptide antibiotic, discovered from the previously unculturable soil bacterium Eleftheria terrae, that has shown potent bactericidal activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), without detectable resistance development[1][2].

This compound's unique mechanism of action involves the inhibition of cell wall synthesis by binding to highly conserved precursors, lipid II (peptidoglycan precursor) and lipid III (wall teichoic acid precursor)[1]. This dual-targeting strategy, aimed at non-protein targets, is believed to be the reason for the lack of observed resistance[1]. As this compound and its analogues progress through the drug development pipeline, rigorous evaluation of their pharmacokinetic (PK) properties and toxicological profile is paramount.

These application notes provide detailed protocols for key in vitro and in vivo assays to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound-based compounds, tailored for researchers in microbiology, pharmacology, and drug development.

cluster_pathway This compound Mechanism of Action This compound This compound Binding Binding to Conserved Pyrophosphate-Sugar Motif This compound->Binding Targets LipidII Lipid II (Peptidoglycan Precursor) LipidII->Binding LipidIII Lipid III (Teichoic Acid Precursor) LipidIII->Binding Inhibition Inhibition of Cell Wall Synthesis Binding->Inhibition PG_Synth Peptidoglycan Synthesis PG_Synth->Inhibition TA_Synth Wall Teichoic Acid Synthesis TA_Synth->Inhibition Lysis Cell Lysis and Bacterial Death Inhibition->Lysis

Figure 1: Mechanism of Action of this compound.

Pharmacokinetic studies are essential to understand how an organism affects a drug, detailing the processes of ADME. While comprehensive in vivo PK data for this compound is not yet widely published, this section outlines standard preclinical protocols to generate this critical information[1].

In Vitro ADME Assays

In vitro assays provide early insights into a compound's stability and metabolic fate.

1.1.1 Protocol: Plasma Stability Assay

Principle: This assay determines the stability of this compound in plasma from different species (e.g., mouse, rat, human) by measuring its degradation over time due to plasma enzymes like proteases and esterases. Poor plasma stability can indicate rapid clearance in vivo[3].

Materials:

  • This compound or analogue stock solution (e.g., 1 mg/mL in DMSO).

  • Pooled plasma (e.g., mouse, rat, human), heparinized.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator or water bath at 37°C.

  • Quenching solution: Acetonitrile with an appropriate internal standard (IS).

  • 96-well plates, microcentrifuge tubes.

  • LC-MS/MS system.

Procedure:

  • Thaw pooled plasma on ice. Centrifuge at ~2000 x g for 5 minutes to remove any cryoprecipitates.

  • Prepare a working solution of this compound (e.g., 100 µM) in PBS.

  • In a 96-well plate, add 98 µL of plasma to designated wells for each time point (e.g., 0, 15, 30, 60, 120 minutes)[3].

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 2 µL of the this compound working solution to each well (final concentration 2 µM). Mix gently.

  • For the 0-minute time point, immediately add 300 µL of cold quenching solution (Acetonitrile + IS) to the corresponding wells.

  • Incubate the plate at 37°C. At each subsequent time point, stop the reaction by adding 300 µL of cold quenching solution to the respective wells[3].

  • Once all time points are collected, seal the plate and centrifuge at 4000 x g for 15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Data Analysis:

  • Quantify the peak area of this compound relative to the internal standard at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percent remaining versus time. The slope of this line (k) is the degradation rate constant.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k [3].

1.1.2 Protocol: Liver Microsomal Stability Assay

Principle: This assay evaluates the metabolic stability of this compound in the presence of liver microsomes, which contain a high concentration of Phase I drug-metabolizing enzymes like Cytochrome P450s (CYPs). High metabolic instability in this assay often correlates with high hepatic clearance in vivo[4][5].

Materials:

  • This compound or analogue stock solution (e.g., 1 mM in DMSO).

  • Pooled liver microsomes (e.g., human, mouse, rat) at 20 mg/mL.

  • Potassium phosphate buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (or 1 mM NADPH stock solution).

  • Quenching solution: Acetonitrile with an appropriate internal standard (IS).

  • Positive control compounds (e.g., Midazolam, Verapamil).

  • Incubator or water bath at 37°C.

  • LC-MS/MS system.

Procedure:

  • Prepare a microsomal suspension by diluting the stock to 1.0 mg/mL in phosphate buffer[6]. Keep on ice.

  • Prepare a 2 µM solution of this compound in phosphate buffer.

  • In microcentrifuge tubes, combine 97.5 µL of the microsomal suspension and 2.5 µL of the this compound solution (final concentration: 1 µM this compound, 0.5 mg/mL microsomes)[4][7]. Include a negative control group without NADPH.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding 5 µL of 1 mM NADPH (or the regenerating system)[6]. For the negative control, add buffer instead.

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot (e.g., 50 µL) and terminate the reaction by adding it to 150 µL of cold quenching solution[5].

  • Vortex and centrifuge the samples at 4000 x g for 15 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

Data Analysis:

  • Quantify the amount of this compound remaining at each time point.

  • Calculate the in vitro half-life (t½) as described for the plasma stability assay.

  • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation) [8].

In Vivo Pharmacokinetic Study

Principle: An in vivo PK study in an animal model (typically rodents) is performed to determine key parameters like clearance, volume of distribution, half-life (t½), and bioavailability. This involves administering this compound and measuring its concentration in plasma over time.

cluster_workflow General In Vivo Pharmacokinetic Workflow acclimatize Animal Acclimatization (e.g., BALB/c mice) dosing This compound Administration (e.g., IV or IP route) acclimatize->dosing sampling Serial Blood Sampling (e.g., saphenous vein) dosing->sampling Over time course processing Plasma Isolation (Centrifugation) sampling->processing extraction Protein Precipitation & Sample Extraction processing->extraction analysis Quantification by LC-MS/MS extraction->analysis pk_calc PK Parameter Calculation (Cmax, T½, AUC, etc.) analysis->pk_calc cluster_workflow Hemolysis Assay Workflow blood Collect Whole Blood (e.g., human, mouse) wash Isolate & Wash RBCs with PBS blood->wash prepare Prepare RBC Suspension (e.g., 2% v/v) wash->prepare incubate Add RBC Suspension & Incubate (e.g., 1h at 37°C) prepare->incubate plate Plate Serial Dilutions of This compound & Controls plate->incubate spin Centrifuge to Pellet Intact RBCs incubate->spin read Measure Hemoglobin in Supernatant (Absorbance at 405nm) spin->read calc Calculate % Hemolysis read->calc

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthetic Teixobactin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic teixobactin and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

The primary challenges in this compound synthesis include:

  • Synthesis of the L-allo-enduracididine (L-allo-End) residue: This unnatural amino acid is complex to synthesize and can be a bottleneck in the total synthesis.[1][2]

  • Low yields: Overall yields for the complete synthesis of this compound can be low due to the multi-step nature of the process.

  • Peptide aggregation: During solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, leading to incomplete reactions and difficult purification.[3][4]

  • Epimerization: Racemization of amino acids, particularly at the ester linkage between Ile and Thr, can occur during synthesis.[1]

  • Purification: The final product can be difficult to purify due to its poor solubility and tendency to form gels.[5]

  • High cost of starting materials: Some of the required protected amino acids and reagents are expensive, making large-scale synthesis costly.[6][7]

Q2: Are there strategies to bypass the difficult synthesis of L-allo-enduracididine?

Yes, several studies have successfully replaced L-allo-End with other amino acids to create this compound analogues with retained or even improved antibacterial activity. Common substitutions include:

  • Arginine (Arg): Replacing L-allo-End with Arg has been shown to result in analogues with potent antibacterial activity and can lead to smoother solid-phase peptide synthesis.[8][9]

  • Ornithine (Orn): Ornithine-containing analogues have also demonstrated modest antibacterial activity and can be synthesized with good yields.[8]

  • Lysine (Lys): Lysine analogues have been synthesized and show good antibiotic activity.[5]

  • Non-proteogenic amino acids: Researchers have successfully replaced L-allo-enduracididine with commercially available, low-cost non-proteogenic amino acids.[10]

Q3: What is a realistic yield to expect for synthetic this compound or its analogues?

Yields can vary significantly depending on the synthetic strategy and the specific analogue being synthesized. Here are some reported yields:

  • An efficient total synthesis of a this compound analogue reported a 22% overall yield.[11][12]

  • Solid-phase synthesis of End10Arg and End10Orn analogues have been reported to yield 30% and 50% (based on crude peptide weight), respectively, after cyclization.[8]

  • A convergent approach involving a Ser ligation strategy yielded this compound in 37% after HPLC purification.[8]

  • On-resin cyclization strategies have reported yields of around 18% .[9]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low coupling efficiency during SPPS Peptide aggregation: The growing peptide chain is forming secondary structures on the resin, hindering access of reagents.[4]- Use resins with good swelling properties (e.g., NovaPEG, PEGA).- Use solvents known to disrupt aggregation like NMP or add chaotropic salts (e.g., LiCl).[4]- Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six residues.[4]- Perform couplings at elevated temperatures.
Steric hindrance: Coupling of bulky amino acids or at sterically hindered positions.- Use stronger coupling reagents like HATU or PyBOP.[4]- Extend coupling times and perform double couplings.[4]
Presence of deletion products in final analysis Incomplete Fmoc deprotection: The Fmoc protecting group was not completely removed, leading to a truncated peptide sequence.- Increase piperidine concentration or deprotection time.- Monitor Fmoc deprotection using a UV detector.
Incomplete coupling: The amino acid was not fully coupled to the growing peptide chain.- See "Low coupling efficiency during SPPS" above.
Epimerization/Racemization detected Activation method: Certain coupling reagents and conditions can promote racemization, especially during the esterification of D-Thr.[1]- For the ester linkage, consider solution-phase synthesis which can overcome racemization issues.[13]- Use coupling reagents less prone to causing racemization.
Difficulty in purifying the final peptide Poor solubility/Gel formation: this compound and its analogues can be poorly soluble and form gels, making purification by HPLC challenging.[5]- Dissolve the crude peptide in a mixture of aqueous acetonitrile (e.g., 30-40%).[5]- Consider synthesizing O-acyl isopeptide prodrugs which are more soluble and can be converted to the active form.[5]
Co-elution with impurities: Impurities with similar properties to the target peptide are difficult to separate.- Optimize the HPLC gradient and column chemistry.- Employ orthogonal purification methods if necessary.
High cost of synthesis Expensive building blocks: The cost of L-allo-enduracididine and other non-standard amino acids is high.[6][7]- Substitute expensive amino acids with cheaper, commercially available alternatives like Arginine.[6][7][10]- Explore scalable synthetic routes that use more economical reagents.

Quantitative Data Summary

Table 1: Comparison of Yields for Different this compound Analogues

This compound AnalogueSynthetic StrategyReported YieldReference
Analogue 1 (L-allo-End replaced)Solid-Phase Peptide Synthesis22%[11]
End10Arg AnalogueSolid-Phase Peptide Synthesis30% (crude)[8]
End10Orn AnalogueSolid-Phase Peptide Synthesis50% (crude)[8]
Native this compoundConvergent Ser Ligation37%[8]
Lys10 AnalogueOn-Resin Cyclization18%[9]

Key Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a this compound Analogue

This protocol is a generalized representation based on common practices described in the literature.[14]

  • Resin Loading: Swell 2-chlorotrityl chloride resin in anhydrous DCM. Add the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) and DIPEA, and rock for 1-2 hours.

  • Capping: After loading, cap any unreacted sites on the resin using a solution of acetic anhydride and DIPEA in DMF.

  • Peptide Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

    • Washing: Thoroughly wash the resin with DMF and DCM.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, a coupling agent (e.g., HATU, HBTU), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and rock for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat this cycle for each amino acid in the sequence.

  • On-Resin Esterification (for the depsipeptide bond): Couple the N-terminal Fmoc-D-Thr(tBu)-OH to the peptide chain. After Fmoc deprotection, perform on-resin esterification with the C-terminal amino acid of the linear portion (e.g., Fmoc-Ile-OH) using DIC and DMAP.

  • Cleavage from Resin and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Cyclization: Perform macrolactamization in solution under high dilution conditions using a coupling agent like HATU or PyBOP.

  • Purification: Purify the crude cyclized peptide by reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide.

Visualizations

sps_workflow start Start: 2-Cl-Trt Resin loading 1. Resin Loading (Fmoc-AA-OH, DIPEA) start->loading capping 2. Capping (Ac₂O, DIPEA) loading->capping deprotection 3a. Fmoc Deprotection (20% Piperidine/DMF) capping->deprotection coupling 3b. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) deprotection->coupling iteration Repeat Steps 3a & 3b for linear sequence coupling->iteration iteration->deprotection Next cycle esterification 4. On-Resin Esterification (Fmoc-Ile-OH, DIC, DMAP) iteration->esterification End of linear sequence cleavage 5. Cleavage & Deprotection (TFA Cocktail) esterification->cleavage cyclization 6. Solution-Phase Macrolactamization cleavage->cyclization purification 7. RP-HPLC Purification cyclization->purification end Final Product: This compound Analogue purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a this compound analogue.

troubleshooting_logic issue Low Yield or Purity Issue spps_check Problem during SPPS? issue->spps_check post_spps_check Problem post-SPPS? issue->post_spps_check aggregation Peptide Aggregation spps_check->aggregation incomplete_coupling Incomplete Coupling spps_check->incomplete_coupling incomplete_deprotection Incomplete Deprotection spps_check->incomplete_deprotection sol_aggregation Use chaotropic salts, pseudoprolines, or different solvents. aggregation->sol_aggregation sol_coupling Use stronger coupling agents, extend reaction time. incomplete_coupling->sol_coupling sol_deprotection Increase deprotection time or piperidine concentration. incomplete_deprotection->sol_deprotection cyclization_issue Poor Cyclization post_spps_check->cyclization_issue purification_issue Purification Difficulty post_spps_check->purification_issue sol_cyclization Optimize concentration (high dilution). cyclization_issue->sol_cyclization sol_purification Optimize HPLC conditions, use prodrug approach. purification_issue->sol_purification

References

Addressing the poor solubility of Teixobactin and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing the solubility challenges of Teixobactin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing practical guidance through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What causes the poor solubility of this compound and its derivatives?

A1: this compound is a nonribosomal depsipeptide with a significant number of hydrophobic residues.[1] This inherent hydrophobicity, coupled with its structure, leads to a high propensity for the molecules to aggregate and form gels, particularly in aqueous solutions at physiological pH.[1][2] This aggregation can limit its bioavailability and complicates its administration for clinical use, especially for intravenous delivery.[1][3]

Q2: What are "isobactins" and how do they address the solubility issue?

A2: Isobactins are O-acyl isopeptide prodrugs of this compound and its analogues.[2][4] They are designed to circumvent the problem of gel formation.[2][4] These prodrugs contain an ester linkage that, upon exposure to physiological pH, undergoes a clean conversion to the active amide form of the antibiotic.[2][5] The isobactin prodrugs exhibit enhanced solubility in aqueous conditions and delay or prevent the immediate gel formation seen with this compound itself, making them easier to handle and formulate.[5][6]

Q3: How do modifications to the amino acid sequence of this compound affect its solubility?

A3: Replacing the naturally occurring, and synthetically challenging, L-allo-enduracididine residue at position 10 with commercially available charged amino acids like arginine or lysine has been a key strategy.[2][7] These substitutions can improve solubility. For instance, analogues with D-Arginine at position 4 (d-Arg4) have been synthesized to offset the loss of charge when L-allo-enduracididine is replaced, though even these can still have modest solubility.[1] Conversely, replacing L-allo-enduracididine with a more hydrophobic residue like cyclohexylglycine (Chg) can greatly limit solubility.[1]

Q4: Can surfactants be used to improve the solubility and activity of this compound derivatives?

A4: Yes, the use of surfactants like Polysorbate 80 has been shown to enhance the apparent activity of some this compound analogues in microbiological assays.[5] This is likely due to the surfactant's ability to prevent aggregation and increase the effective concentration of the antibiotic in the assay medium. For example, the Minimum Inhibitory Concentration (MIC) values for several analogues were lower (indicating higher potency) in the presence of 0.002% Polysorbate 80.[5]

Troubleshooting Guides

Problem 1: My this compound derivative is forming a gel or precipitating upon dissolution in aqueous buffer.

  • Immediate Action: If you observe gel formation, especially at physiological pH, consider the following:

    • Solvent System: For experimental purposes, initial stock solutions are often prepared in organic solvents like DMSO or in acetonitrile-water mixtures.[1][5] For instance, active this compound analogues often require 30-40% aqueous acetonitrile for dissolution, whereas the more soluble isobactin prodrugs may only require 10-20%.[5]

    • Prodrug Strategy: If you are in the process of designing or selecting a compound, consider using an isobactin prodrug. These are specifically designed to have better solubility in their inactive form and convert to the active drug under assay conditions.[2][4]

    • Use of Surfactants: For in vitro assays, the inclusion of a low concentration of a non-ionic surfactant like Polysorbate 80 (e.g., 0.002%) can help maintain solubility and prevent aggregation.[5]

Problem 2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values in my antibacterial assays.

  • Potential Cause: Poor solubility and aggregation can lead to an inaccurate concentration of the active compound in the assay wells, resulting in variability.

  • Troubleshooting Steps:

    • Visual Inspection: Before starting the assay, visually inspect your stock and working solutions for any signs of precipitation or gelation.

    • High-Throughput Solubility Assessment: A novel high-throughput method has been developed to assess not just solubility but also the propensity for gelation by measuring viscosity using dynamic light scattering.[8][9] This can help you determine the "free-flowing solubility" of your specific analogue.[8][9][10]

    • Standardized Protocol: Ensure you are following a consistent and validated protocol for preparing your solutions. Refer to the detailed experimental protocol below for a general guideline.

Quantitative Data Summary

Table 1: Solubility of this compound Analogues and their Isobactin Prodrugs

CompoundRequired Acetonitrile for HPLC InjectionSolubility in Aqueous Solution (10 mg/mL)
Active this compound Analogues30–40%Not soluble, forms gels[5]
O-acyl Isopeptide Prodrugs10–20%Soluble[5]
d-Arg₄,Leu₁₀-teixobactin~35%Forms aggregates immediately in PBS[11]
d-Arg₄,Leu₁₀-isobactins~20%No immediate gel formation in PBS[1][7]
d-Arg₄,Chg₁₀-isobactins~30%Data not available
Chg₁₀-isobactins~30%Data not available

Table 2: In Vitro Activity (MIC in µg/mL) of this compound Analogues with and without Polysorbate 80

CompoundMRSA USA300 (0% Polysorbate 80)MRSA USA300 (0.002% Polysorbate 80)
Lys₁₀-teixobactin2–40.25–2
Lys₁₀-teixobactin Prodrugs0.5–20.125–2
Arg₁₀-teixobactin1–20.25–2
Arg₁₀-teixobactin Prodrugs1–20.25–2
Leu₁₀-teixobactinNot specified0.25–1
Leu₁₀-teixobactin ProdrugsNot specified0.0625–0.5

Data sourced from[5].

Experimental Protocols

Protocol 1: General Method for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[12]

  • Preparation of Stock Solution: Dissolve the this compound derivative in an appropriate solvent (e.g., DMSO or a minimal amount of acetonitrile/water) to create a high-concentration stock solution. The trifluoroacetate salts of O-acyl isopeptide this compound analogues are generally more soluble and easier to handle than the corresponding this compound analogues.[5]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution using cation-adjusted Mueller-Hinton Broth (CAMHB). The final concentrations might range from 8 µg/mL down to 0.0078 µg/mL.[3]

  • Bacterial Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after addition.[3]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the serially diluted compound.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[3][12]

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: High-Throughput "Free-Flowing Solubility" Assay

This is a summary of a novel workflow to assess both solubility and gelation propensity.[8][9]

  • Equilibrium Solubility Screening: Begin with a standard equilibrium solubility assay where the compound is dissolved in a buffer and shaken until equilibrium is reached. The supernatant is then analyzed to determine the concentration of the dissolved peptide.

  • Turbidity Assessment: Solutions that are visually clear or pass a turbidity threshold proceed to the next step.

  • Viscosity Measurement via Dynamic Light Scattering (DLS):

    • Transfer the clear solutions to a 96-well plate.

    • Use nanobead-assisted DLS to measure the viscosity of each solution.

    • An increase in solution viscosity is an indicator of the initiation of gel formation.[8][9][10]

  • Data Analysis: The "free-flowing solubility" is defined as the highest concentration at which the peptide is fully dissolved (passes turbidity) and the solution still exhibits ideal liquid flowing characteristics (no significant increase in viscosity).[8][9][10]

Visualizations

Teixobactin_Mechanism_of_Action cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition cluster_outcome Result Lipid II Precursor Lipid II Precursor Peptidoglycan Layer Peptidoglycan Layer Lipid II Precursor->Peptidoglycan Layer Polymerization Inhibition1 Inhibition of Peptidoglycan Synthesis Lipid II Precursor->Inhibition1 Lipid III Precursor Lipid III Precursor Teichoic Acid Teichoic Acid Lipid III Precursor->Teichoic Acid Polymerization Inhibition2 Inhibition of Teichoic Acid Synthesis Lipid III Precursor->Inhibition2 This compound This compound This compound->Lipid II Precursor Binds to This compound->Lipid III Precursor Binds to Cell Lysis Cell Lysis Inhibition1->Cell Lysis Inhibition2->Cell Lysis

Caption: this compound inhibits bacterial cell wall synthesis by binding to Lipid II and Lipid III.[13][14][15]

Solubility_Workflow Start Start: Receive this compound Derivative (Lyophilized Powder) Prep_Stock Prepare High-Concentration Stock (e.g., in DMSO or Acetonitrile/Water) Start->Prep_Stock Check_Sol Visual Check for Solubility Prep_Stock->Check_Sol Soluble Solution is Clear Check_Sol->Soluble Yes Not_Soluble Precipitate/Gel Observed Check_Sol->Not_Soluble No Assay_Prep Prepare Working Solutions for Assay (e.g., MIC) Soluble->Assay_Prep Troubleshoot Troubleshoot: - Adjust Solvent System - Use Prodrug Version - Add Surfactant Not_Soluble->Troubleshoot Troubleshoot->Prep_Stock End Proceed with Experiment Assay_Prep->End

Caption: Experimental workflow for preparing this compound solutions for in vitro assays.

Solubility_Challenges_Solutions cluster_problem Core Problem cluster_causes Primary Causes cluster_solutions Solution Strategies Poor_Solubility Poor Aqueous Solubility & Gel Formation of this compound Hydrophobicity High Hydrophobicity Poor_Solubility->Hydrophobicity Aggregation Intermolecular Aggregation (β-sheet formation) Poor_Solubility->Aggregation Prodrugs Prodrug Approach (Isobactins) - O-acyl isopeptide linkage Poor_Solubility->Prodrugs Addressed by Analogs Analog Design - Replace hydrophobic residues - Add charged residues (e.g., Arg, Lys) Poor_Solubility->Analogs Addressed by Formulation Formulation Techniques - Use of co-solvents (ACN/H2O) - Addition of surfactants (Polysorbate 80) Poor_Solubility->Formulation Addressed by

Caption: Logical relationship between the solubility problem and potential solutions.

References

Technical Support Center: Enhancing the Stability of Teixobactin for Therapeutic Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Teixobactin and its analogues. The information is designed to address common challenges encountered during synthesis, formulation, and experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges associated with this compound?

A1: The main stability issues with this compound are its limited aqueous solubility and its tendency to aggregate and form gels at physiological pH.[1][2] This can significantly hinder its formulation for intravenous administration and impact its therapeutic efficacy.[1]

Q2: What is the mechanism of action for this compound?

A2: this compound inhibits the synthesis of the bacterial cell wall by binding to lipid II, a precursor to peptidoglycan, and lipid III, a precursor to teichoic acid.[3][4][5][6] This binding prevents the proper formation of the cell wall, leading to cell lysis.[3] Its unique targeting of these lipid precursors is thought to be the reason for the low observed rates of bacterial resistance.[3][5]

Q3: What are "isobactins" and how do they address this compound's stability issues?

A3: Isobactins are O-acyl isopeptide prodrugs of this compound analogues.[1][2] They are designed to be more stable and soluble in acidic solutions, preventing gel formation.[1] At neutral pH, they convert to the active this compound analogue, releasing the therapeutic agent at the desired physiological condition.[1]

Q4: Can linearized this compound be used as an antibiotic?

A4: No, linearized this compound, with its non-standard amino acids converted to standard ones, is inactive.[7] However, this inactive linear peptide can serve as a template for designing new antimicrobial peptides. These new peptides may have a different mechanism of action, such as targeting the bacterial membrane instead of the cell wall.[7]

Troubleshooting Guides

Synthesis of this compound Analogues

Problem: Low yield of synthesized this compound analogue during solid-phase peptide synthesis (SPPS).

  • Possible Cause 1: Incomplete coupling reactions.

    • Solution: Increase the coupling time and/or the excess of amino acid and coupling reagents. Use a different coupling reagent, such as HATU, which is known for its high efficiency. Monitor the completion of the coupling reaction using a ninhydrin test.

  • Possible Cause 2: Aggregation of the growing peptide chain on the resin.

    • Solution: Use a resin with a lower loading capacity or a more polar solvent system. Incorporate pseudoproline dipeptides at specific positions to disrupt secondary structures that lead to aggregation.

  • Possible Cause 3: Steric hindrance from bulky amino acids.

    • Solution: Double couple the sterically hindered amino acids. Consider using a more hindered base like diisopropylethylamine (DIEA) to minimize side reactions.

Problem: Difficulty in synthesizing and incorporating L-allo-enduracididine.

  • Solution: The synthesis of L-allo-enduracididine is indeed challenging and low-yielding.[8] Consider replacing it with commercially available amino acids. Studies have shown that analogues with arginine, lysine, or hydrophobic, non-proteogenic amino acids at position 10 can retain potent antibacterial activity.[1][9]

Formulation and Stability Testing

Problem: My this compound analogue formulation forms a gel upon addition to phosphate-buffered saline (PBS) at pH 7.4.

  • Possible Cause: Poor solubility and aggregation at physiological pH.

    • Solution 1: Prodrug approach. Synthesize an isobactin prodrug of your analogue. These are designed to be more soluble and resist gelation in acidic formulations and convert to the active form at neutral pH.[1]

    • Solution 2: Formulation optimization. Experiment with different formulation strategies. This could include the use of co-solvents, cyclodextrins, or lipid-based delivery systems to improve solubility and prevent aggregation.

    • Solution 3: Analogue modification. If you are in the design phase, consider modifications to the this compound backbone that increase solubility without compromising activity.

Problem: Inconsistent results in antibacterial activity assays (e.g., MIC assays).

  • Possible Cause 1: Binding of the peptide to plasticware.

    • Solution: Add a non-ionic surfactant like Polysorbate 80 (e.g., 0.01%) to the broth medium to prevent the peptide from adhering to the surfaces of the microplate wells.[10]

  • Possible Cause 2: Inaccurate peptide concentration due to aggregation.

    • Solution: Ensure complete dissolution of the peptide stock solution. Use a solvent like DMSO for the initial stock and vortex vigorously. Visually inspect for any precipitates before further dilution.

  • Possible Cause 3: Variability in bacterial inoculum.

    • Solution: Strictly adhere to standardized protocols for preparing the bacterial inoculum, ensuring a consistent cell density (e.g., by measuring optical density) for each experiment.

Data on this compound and its Analogues

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Selected Analogues

CompoundTarget OrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus0.5[10]
This compoundMycobacterium tuberculosisPotent activity[3][11][12]
This compoundVancomycin-Resistant Enterococci (VRE)Potent activity[9]
Analogue 20 (modified N-terminus)VRE TH49380.09[10]
Analogues 21-23 (modified N-terminus)VRE TH49380.125[10]
TB1, TB2, TB3 (analogues)S. aureus0.5 - 2[8]
TB1, TB2, TB3 (analogues)Enterococcus faecalis2 - 4[8]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a this compound Analogue

This protocol provides a general workflow for the synthesis of a this compound analogue using Fmoc chemistry.

  • Resin Preparation: Start with a suitable resin (e.g., NovaPEG resin) and swell it in a solvent like dichloromethane (DCM).[13]

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like DIC and a catalyst such as DMAP.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the amino acid using a 20% piperidine solution in DMF.[14]

  • Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids using a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIEA) in DMF. Monitor the completion of each coupling step.

  • On-resin Esterification (for depsipeptide bond): To form the ester linkage characteristic of this compound, couple the N-terminal Ile residue to the side chain of Thr8 on the resin. This is a critical step and can be achieved using DIC and DMAP.[11][12]

  • Cleavage from Resin: Once the linear depsipeptide is assembled, cleave it from the resin using a cleavage cocktail, such as a solution of hexafluoroisopropanol (HFIP) in DCM.[14]

  • Macrolactamization: Perform the head-to-side-chain cyclization in solution using a coupling agent like HATU or PyAOP to form the macrocycle.[5][12]

  • Deprotection and Purification: Remove any remaining side-chain protecting groups using a strong acid cocktail (e.g., TFA with scavengers). Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of a this compound analogue.

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Cation-adjusted Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Peptide Solutions: Prepare a stock solution of the this compound analogue in DMSO. Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microplate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microplate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.[7]

  • Determination of MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[7] This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Teixobactin_Mechanism_of_Action cluster_bacterium Bacterial Cell Lipid_II Lipid II Peptidoglycan Peptidoglycan Layer (Cell Wall) Lipid_II->Peptidoglycan Precursor Lipid_III Lipid III Lipid_III->Peptidoglycan Precursor Cell_Membrane Cell Membrane Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Inhibition leads to This compound This compound This compound->Lipid_II Binds to This compound->Lipid_III Binds to

Caption: Mechanism of action of this compound targeting cell wall precursors.

SPPS_Workflow start Start with Resin couple1 Couple First Fmoc-Amino Acid start->couple1 deprotect Fmoc Deprotection (20% Piperidine) couple1->deprotect couple_n Couple Next Fmoc-Amino Acid deprotect->couple_n repeat Repeat Deprotection and Coupling couple_n->repeat repeat->deprotect Yes esterify On-Resin Esterification (Depsipeptide Bond) repeat->esterify No (Chain Complete) cleave Cleave Peptide from Resin esterify->cleave cyclize Solution-Phase Macrolactamization cleave->cyclize purify Deprotect and Purify (RP-HPLC) cyclize->purify end Pure this compound Analogue purify->end

Caption: General workflow for Solid-Phase Peptide Synthesis of this compound.

Isobactin_Prodrug_Concept cluster_formulation Formulation (Acidic pH) cluster_physiological Physiological Conditions (Neutral pH) Isobactin Isobactin Prodrug (Stable, Soluble) Conversion Conversion Isobactin->Conversion Intramolecular Rearrangement Active_this compound Active this compound Analogue (Active, Prone to Aggregation) Isobactin_Formulation Stable in Formulation Conversion->Active_this compound Active_Teixobactin_In_Vivo Released at Target Site

Caption: Concept of Isobactin prodrugs for improved stability.

References

Teixobactin Spectrum of Activity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers focused on broadening the spectrum of activity of Teixobactin.

Frequently Asked Questions (FAQs)

Q1: What is this compound's native spectrum of activity and mechanism of action?

A1: this compound is a depsipeptide antibiotic naturally potent against a wide range of Gram-positive bacteria, including notoriously resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and Mycobacterium tuberculosis.[1][2][3][4] It is generally not active against Gram-negative bacteria because their outer membrane prevents the antibiotic from reaching its target.[1][4][5]

This compound's primary mechanism involves a two-pronged attack on the bacterial cell envelope.[6][7] It inhibits cell wall synthesis by binding to highly conserved precursors, Lipid II (a peptidoglycan precursor) and Lipid III (a teichoic acid precursor).[3][5][8][9] This binding is unique as it targets the pyrophosphate-sugar moiety, unlike vancomycin which binds the peptide portion of Lipid II.[4][10] This interaction not only halts cell wall construction but also leads to the formation of supramolecular fibrils that disrupt the cell membrane's integrity, causing depolarization and eventual cell lysis.[6][8][11]

Q2: Why is it so difficult for bacteria to develop resistance to this compound?

A2: The low propensity for resistance development is a key feature of this compound.[3][12] It targets lipid molecules (Lipid II and Lipid III) which are fundamental building blocks of the cell wall and are not encoded by genes that can be easily mutated.[12] Traditional antibiotic resistance often arises from mutations in protein targets; since this compound's targets are lipids, bacteria would need to fundamentally alter their cell wall construction, a much more complex and less likely evolutionary path.[3][9]

Q3: What are the primary strategies for expanding this compound's activity to include Gram-negative bacteria?

A3: The two main strategies are:

  • Chemical Modification (Analog Synthesis): This involves synthesizing this compound analogs with altered chemical properties. Modifications often focus on increasing the molecule's positive charge or hydrophobicity to facilitate passage through the negatively charged lipopolysaccharide (LPS) layer of the Gram-negative outer membrane.[2][13]

  • Combination Therapy: This approach uses this compound in conjunction with an agent that permeabilizes the Gram-negative outer membrane.[14][15] By disrupting the outer membrane, these agents allow this compound to access its Lipid II target in the periplasm.[14]

Troubleshooting Guide

Problem 1: My new this compound analog has high activity against S. aureus but shows no activity against E. coli or P. aeruginosa.

  • Likely Cause: The primary barrier to this compound's activity against Gram-negative bacteria is the outer membrane, which prevents the drug from reaching its Lipid II target.[1][4] Your analog, while potent, is likely unable to cross this barrier.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Evaluate the analog's charge and hydrophobicity. Increased cationicity may improve interaction with the negatively charged LPS.

    • Implement a Synergy Assay: Test your analog in combination with a known outer membrane permeabilizing agent, such as polymyxin B, colistin, or their non-bactericidal derivatives (e.g., polymyxin B nonapeptide).[14][15] A positive synergistic effect would confirm that the outer membrane is the primary obstacle.

    • Test Against a Permeable Mutant Strain: Use an E. coli strain with a compromised outer membrane (e.g., asmB1 mutant) to see if the analog is active once the barrier is removed.[4]

Problem 2: The overall yield of my synthesized this compound analog is very low after solid-phase peptide synthesis (SPPS) and purification.

  • Likely Cause: The synthesis of this compound and its analogs is inherently complex due to unusual amino acids like L-allo-enduracididine and the macrocyclic depsipeptide core.[2][14] Low yields can stem from difficult coupling steps, side reactions, or aggregation during synthesis and purification. The solution-phase macrocyclization step is often a bottleneck requiring dilute conditions to avoid oligomerization.[14]

  • Troubleshooting Steps:

    • Optimize Coupling Reagents: For difficult couplings, especially involving sterically hindered amino acids, consider using stronger coupling reagents like HATU or PyAOP.[14]

    • Consider a Convergent Synthesis Strategy: Instead of a linear, stepwise synthesis, a convergent approach where smaller peptide fragments are synthesized separately and then ligated can improve overall yields.[13][14]

    • Optimize Cyclization: If performing a solution-phase cyclization, ensure high-dilution conditions. Alternatively, explore on-resin cyclization strategies, which can minimize the formation of oligomeric side products.[14]

    • Improve Purification: Use a gradient-based Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol optimized for hydrophobic peptides to improve separation and recovery.[14]

Data Presentation: Activity of this compound Analogs

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for select this compound analogs against various bacterial strains.

Table 1: MIC of this compound Analogs Against Gram-Positive Bacteria (μg/mL)

Compound/AnalogS. aureus (MRSA)B. subtilisEnterococcus faecalis (VRE)Reference
Natural this compound 0.250.5~0.5[2][10][12]
Vancomycin (Control) 1.0-~1.0[10]
Arg10-Teixobactin 0.5--[16]
Analog 4 (Derivative) 2-4-4[10][17]
Analog 5 (Derivative) 2-40.52-16[10][17]
Analog 20 (N-term mod) 0.125-0.09[13]
Analog 26 (N-term mod) 0.125-0.125[13]

Table 2: MIC of this compound Derivatives Against Gram-Negative Bacteria (μg/mL)

Compound/AnalogE. coliP. aeruginosaReference
Natural this compound >32>32[12]
Analog 3 (Derivative) 6464[10][17]
Analog 4 (Derivative) 6464[10][17]
Analog 5 (Derivative) 3264[10][17]

Experimental Protocols & Visualizations

This compound's Mechanism of Action

This compound acts by binding to Lipid II and Lipid III, which are essential precursors for the synthesis of peptidoglycan and teichoic acid, respectively. This binding sequesters the precursors, halting cell wall construction. Concurrently, the binding of this compound to Lipid II induces the formation of large supramolecular assemblies or fibrils, which disrupt the integrity and function of the bacterial cell membrane, leading to cell death.[6][8]

Teixobactin_Mechanism This compound Mechanism of Action teixo This compound binding Binding to Pyrophosphate-Sugar Moiety teixo->binding fibril Formation of Supramolecular Fibrils teixo->fibril with Lipid II lipidII Lipid II (Peptidoglycan Precursor) lipidII->binding lipidII->fibril lipidIII Lipid III (Teichoic Acid Precursor) lipidIII->binding inhibit_pg Inhibition of Peptidoglycan Synthesis binding->inhibit_pg inhibit_ta Inhibition of Teichoic Acid Synthesis binding->inhibit_ta lysis Cell Lysis & Bacterial Death inhibit_pg->lysis inhibit_ta->lysis membrane Membrane Disruption & Depolarization fibril->membrane membrane->lysis

A simplified diagram of this compound's dual mechanism of action.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Arg10-Teixobactin Analog

This protocol provides a general workflow for synthesizing an analog where the native L-allo-enduracididine is replaced with Arginine.

  • Resin Preparation: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid (e.g., Fmoc-L-Ile-OH).

  • Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Remove the Fmoc protecting group using 20% piperidine in DMF. Wash the resin thoroughly.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid in the sequence (e.g., Fmoc-D-Thr-OH) using a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Add to the resin and allow to react. Monitor reaction completion with a qualitative test (e.g., Kaiser test).

  • Iterative Cycles: Repeat steps 2 and 3 for each amino acid in the linear sequence. For Arg10, use a side-chain protected Arginine (e.g., Fmoc-Arg(Pbf)-OH).

  • Depsipeptide Bond Formation: For the ester linkage (depsi bond), couple the C-terminal carboxyl group of the final N-terminal amino acid segment to the side-chain hydroxyl group of the appropriate threonine residue. This often requires specific activation conditions.

  • Side-Chain Deprotection & Cleavage: Once the linear depsipeptide is assembled, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water) to remove side-chain protecting groups and cleave the peptide from the resin.

  • Macrocyclization: Perform the head-to-side-chain cyclization in solution under high dilution to favor intramolecular reaction. Use a peptide coupling reagent like PyAOP or HATU.

  • Purification: Purify the crude cyclic peptide using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product using High-Resolution Mass Spectrometry (HRMS) and NMR.

General Workflow for Analog Synthesis and Screening

The process of developing and testing new this compound analogs follows a logical, multi-step workflow from computational design to biological validation.

Analog_Workflow Workflow for this compound Analog Development design 1. Analog Design (e.g., increase cationicity) synthesis 2. Chemical Synthesis (SPPS) design->synthesis purify 3. Purification (RP-HPLC) synthesis->purify confirm 4. Characterization (Mass Spec, NMR) purify->confirm test 5. Biological Activity Screening confirm->test mic_gp MIC vs. Gram-Positives test->mic_gp mic_gn MIC vs. Gram-Negatives test->mic_gn synergy Synergy Testing (Checkerboard Assay) test->synergy result Lead Candidate mic_gp->result mic_gn->result synergy->result

A high-level workflow for the synthesis and evaluation of new this compound analogs.
Protocol 2: Broth Microdilution MIC Assay

  • Prepare Inoculum: Culture bacteria overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a standardized concentration of ~5 x 10^5 CFU/mL.

  • Prepare Antibiotic Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound analog in MHB to achieve a range of desired concentrations.

  • Inoculate Plate: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

  • Controls: Include a positive control well (inoculum, no antibiotic) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of bacteria.[18]

Protocol 3: Checkerboard Synergy Assay

This assay is used to determine if two compounds (e.g., a this compound analog and a permeabilizing agent) act synergistically.

  • Plate Setup: Use a 96-well plate. Along the x-axis, prepare two-fold serial dilutions of Compound A (this compound analog). Along the y-axis, prepare two-fold serial dilutions of Compound B (permeabilizing agent). The result is a grid where each well has a unique combination of concentrations of both drugs.

  • Inoculation: Inoculate all wells with a standardized bacterial suspension (e.g., E. coli) as described in the MIC protocol.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Observe the MIC of each drug, both alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index:

    • FIC A = (MIC of A in combination) / (MIC of A alone)

    • FIC B = (MIC of B in combination) / (MIC of B alone)

    • FIC Index = FIC A + FIC B

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Logical Approach to Broadening this compound's Spectrum

Researchers must decide between modifying the this compound molecule itself or combining it with another agent to overcome the Gram-negative outer membrane.

Strategies_Logic Strategies to Overcome Gram-Negative Resistance start Goal: Activity Against Gram-Negative Bacteria q1 Primary Approach? start->q1 mod Strategy 1: Chemical Modification q1->mod Intrinsic Activity combo Strategy 2: Combination Therapy q1->combo Synergistic Activity mod_details Modify Analog Structure: - Increase Cationicity - Increase Hydrophobicity - Create Lipobactins mod->mod_details combo_details Co-administer with Outer Membrane Permeabilizer: - Polymyxins (Colistin) - PMBN - Tridecaptins combo->combo_details outcome1 Result: A single, novel molecule with broad-spectrum activity. mod_details->outcome1 outcome2 Result: A multi-drug approach for specific infections. combo_details->outcome2

Decision logic for extending this compound's activity to Gram-negative pathogens.

References

Teixobactin Resistance Investigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Investigating Teixobactin Resistance. This resource is designed for researchers, scientists, and drug development professionals actively working with this compound and investigating potential mechanisms of bacterial resistance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: We are not observing any this compound-resistant mutants in our Staphylococcus aureus cultures after serial passage. Is this expected?

A1: Yes, this is a commonly reported observation. This compound has a unique mechanism of action, targeting lipid II and lipid III, which are essential precursors for cell wall synthesis.[1][2][3][4] These targets are highly conserved and less prone to the mutations that typically confer resistance to other antibiotics.[2] Studies have shown that no resistant mutants of S. aureus or Mycobacterium tuberculosis were generated even after extended periods of serial passaging (e.g., 27 days for S. aureus).[4] However, the development of resistance is not impossible and may occur over longer periods or under different selective pressures.[2]

Q2: Our lab has generated a Staphylococcus aureus strain with a slight increase in the Minimum Inhibitory Concentration (MIC) for a this compound analog. What are the potential genetic mutations we should investigate?

A2: Research has identified several genes where mutations may contribute to reduced susceptibility to this compound analogs in S. aureus. These are often involved in cell wall metabolism and stress response pathways. Key genes and systems to investigate include:

  • dltD : Involved in the D-alanylation of teichoic acids, which alters the net charge of the cell envelope.

  • Two-component systems GraRS and VraSR : These systems are crucial for sensing and responding to cell wall stress.[5][6][7][8][9][10][11][12][13][14] Mutations in these systems can lead to altered regulation of cell wall synthesis and repair mechanisms.

  • ABC transporter VraFG : This transporter works in conjunction with the GraRS system and is involved in the response to cationic antimicrobial peptides.[10][11][13][14]

Whole-genome sequencing of your resistant isolate compared to the parental strain is the most comprehensive approach to identify all potential mutations.[2]

Q3: We are studying this compound tolerance in Enterococcus faecalis and have observed that a ΔcroRS mutant is more susceptible. What is the role of the CroRS system?

A3: The CroRS two-component system is a key regulator of antimicrobial tolerance in Enterococcus faecalis. In response to this compound-induced cell wall stress, CroRS upregulates a large regulon of genes (approximately 132 genes) involved in the biosynthesis of major cell envelope components. This coordinated response helps to maintain the integrity of the cell envelope, allowing the bacterium to survive in the presence of the antibiotic. Deletion of croRS therefore abrogates this protective response, leading to increased susceptibility to this compound.

Q4: When performing MIC assays with this compound, we are seeing inconsistent results. What could be the cause?

A4: Inconsistent MIC results with this compound can be due to its physicochemical properties. This compound is a lipophilic peptide and can adhere to plastic surfaces, reducing its effective concentration in the assay. To mitigate this, it is recommended to supplement your broth medium (e.g., Mueller-Hinton Broth) with 0.1% Tween 80.[15] This surfactant helps to prevent the absorption of this compound to the microtiter plate wells, leading to more reproducible results.

Troubleshooting Guides

Problem: Difficulty in Selecting for this compound-Resistant Mutants
  • Possible Cause 1: Insufficiently long exposure.

    • Troubleshooting Step: Extend the duration of your serial passage experiment. Resistance to this compound develops at a very low frequency, and prolonged exposure to sub-MIC concentrations is often necessary.[4]

  • Possible Cause 2: Inappropriate selection pressure.

    • Troubleshooting Step: Carefully titrate the concentration of this compound used for selection. Start with a concentration that is slightly below the MIC (e.g., 0.5x MIC) and gradually increase the concentration in subsequent passages as tolerance develops.[16][17][18]

  • Possible Cause 3: Low initial inoculum.

    • Troubleshooting Step: Ensure you are using a sufficiently high inoculum of bacteria for your selection experiments to increase the probability of selecting for rare, spontaneously occurring resistant mutants.

Problem: High Variability in Time-Kill Kinetics Assays
  • Possible Cause 1: Inoculum not in the correct growth phase.

    • Troubleshooting Step: Standardize your protocol to always use an inoculum from the early to mid-exponential growth phase. The physiological state of the bacteria can significantly impact their susceptibility to antibiotics.

  • Possible Cause 2: Adsorption of this compound to labware.

    • Troubleshooting Step: As with MIC assays, consider adding a non-ionic surfactant like Tween 80 (at a final concentration of 0.02-0.1%) to your assay medium to prevent this compound from binding to tubes and pipette tips.

  • Possible Cause 3: Clumping of bacteria.

    • Troubleshooting Step: Ensure your bacterial suspension is homogenous before adding the antibiotic and at each time point before plating for CFU enumeration. Vortex gently if necessary.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogs against various Gram-positive bacteria.

CompoundBacterial SpeciesStrainMIC (µg/mL)Reference
This compoundStaphylococcus aureusATCC 292131
This compoundMethicillin-resistant S. aureus (MRSA)ATCC 7006981
This compoundVancomycin-intermediate S. aureus (VISA)JKD60081
Arg10-TeixobactinStaphylococcus aureusATCC 335912[2]
Arg10-TeixobactinEnterococcus faecalisV5834

Table 2: Fold-increase in MIC for Staphylococcus aureus ATCC 33591 after serial passage with an Arg10-teixobactin analog.

Days of Serial PassageFold-Increase in MIC
202.4
45>3

Data adapted from a study by an external research group.[2]

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[19][20][21][22]

Materials:

  • This compound or this compound analog

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 0.1% Tween 80[15]

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional, for OD600 measurement)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB with 0.1% Tween 80 in a separate 96-well plate or in tubes. The final volume in each well of the assay plate will be 100 µL, so prepare dilutions at 2x the final desired concentration.

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB with 0.1% Tween 80 to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Plate Setup:

    • Add 50 µL of the 2x this compound dilutions to the corresponding wells of a sterile 96-well microtiter plate.

    • Add 50 µL of the bacterial inoculum to each well containing this compound.

    • Include a positive control well with 50 µL of bacterial inoculum and 50 µL of sterile CAMHB (no antibiotic).

    • Include a negative control well with 100 µL of sterile CAMHB (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a plate reader.

Protocol for Time-Kill Kinetics Assay

Materials:

  • This compound or this compound analog

  • Bacterial culture in early to mid-logarithmic growth phase

  • Growth medium (e.g., CAMHB)

  • Sterile flasks or tubes

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for CFU enumeration

  • Timer

Procedure:

  • Prepare Inoculum: Grow an overnight culture of the test bacterium. Dilute this culture into fresh, pre-warmed medium and grow to an OD600 of approximately 0.2-0.4 (early to mid-log phase).

  • Assay Setup:

    • Prepare flasks containing the desired concentrations of this compound (e.g., 1x, 2x, 4x, and 8x MIC) in the growth medium. Also, prepare a no-antibiotic control flask.

    • Inoculate each flask with the log-phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Time Course Sampling:

    • Immediately after inoculation (t=0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the collected samples in sterile saline or PBS.

    • Plate the appropriate dilutions onto agar plates.

  • Incubation and CFU Enumeration: Incubate the plates at 37°C for 18-24 hours, or until colonies are visible. Count the number of colonies on each plate to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Protocol for In Vitro Selection of this compound-Resistant Mutants by Serial Passage

Materials:

  • This compound or this compound analog

  • Bacterial culture

  • Growth medium (e.g., CAMHB)

  • Sterile culture tubes or a 96-well plate

  • Incubator (37°C)

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of the parental bacterial strain for this compound.

  • Serial Passage:

    • Inoculate the bacterial strain into a series of tubes or wells containing two-fold serial dilutions of this compound, with the highest concentration being the MIC.

    • Incubate at 37°C for 18-24 hours.

    • The next day, take an aliquot from the well with the highest concentration of this compound that shows growth (this is the sub-MIC culture) and use it to inoculate a new series of this compound dilutions.[16][17]

    • Repeat this process daily for a desired period (e.g., 30 days or more).

  • Monitoring for Resistance: Periodically (e.g., every 5-7 days), determine the MIC of the passaged culture to monitor for any increase in resistance.

  • Isolation of Resistant Mutants: Once a significant increase in MIC is observed, plate the culture from the highest sub-MIC concentration onto an agar plate to obtain single colonies.

  • Confirmation of Resistance: Confirm the MIC of individual isolated colonies to ensure they have a stable resistant phenotype.

Protocol for Determining the Frequency of Spontaneous Mutation to this compound Resistance

Materials:

  • Bacterial culture

  • Growth medium (e.g., CAMHB)

  • Agar plates

  • Agar plates containing a selective concentration of this compound (e.g., 4x or 8x the MIC of the parental strain)[16]

Procedure:

  • Prepare a High-Density Culture: Grow a large volume of the bacterial culture to a high density (e.g., 10^9 - 10^10 CFU/mL).

  • Determine Total Viable Count: Perform serial dilutions of the culture and plate on non-selective agar plates to determine the total number of viable cells (CFU/mL).

  • Selection of Resistant Mutants: Plate a large volume of the undiluted, high-density culture onto the agar plates containing the selective concentration of this compound.

  • Incubation: Incubate both the selective and non-selective plates at 37°C for 24-48 hours, or until colonies are visible.

  • Calculate Mutation Frequency:

    • Count the number of colonies on the selective plates (these are the resistant mutants).

    • Calculate the total number of bacteria plated on the selective plates by multiplying the total viable count (CFU/mL) by the volume plated.

    • The frequency of spontaneous mutation is calculated as the number of resistant mutants divided by the total number of bacteria plated.[23][24]

Visualizations

Teixobactin_Action_and_Resistance This compound Mechanism and Potential Resistance Pathways cluster_this compound This compound Action cluster_resistance Potential Resistance Mechanisms This compound This compound Lipid II Lipid II This compound->Lipid II Lipid III Lipid III This compound->Lipid III Reduced Susceptibility Reduced Susceptibility This compound->Reduced Susceptibility Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Lipid II->Cell Wall Synthesis Inhibition Lipid III->Cell Wall Synthesis Inhibition Cell Lysis Cell Lysis Cell Wall Synthesis Inhibition->Cell Lysis Cell Envelope Modification Cell Envelope Modification Cell Envelope Modification->Reduced Susceptibility Target Modification (Hypothetical) Target Modification (Hypothetical) Target Modification (Hypothetical)->Reduced Susceptibility Efflux (Hypothetical) Efflux (Hypothetical) Efflux (Hypothetical)->Reduced Susceptibility

Caption: Overview of this compound's mechanism and theoretical resistance pathways.

Experimental_Workflow Workflow for Investigating this compound Resistance Start Start MIC Determination MIC Determination Start->MIC Determination Serial Passage Serial Passage MIC Determination->Serial Passage Isolate Resistant Mutants Isolate Resistant Mutants Serial Passage->Isolate Resistant Mutants Confirm Resistance (MIC) Confirm Resistance (MIC) Isolate Resistant Mutants->Confirm Resistance (MIC) Whole Genome Sequencing Whole Genome Sequencing Confirm Resistance (MIC)->Whole Genome Sequencing Identify Mutations Identify Mutations Whole Genome Sequencing->Identify Mutations Functional Characterization Functional Characterization Identify Mutations->Functional Characterization End End Functional Characterization->End Saureus_Stress_Response S. aureus Cell Wall Stress Response This compound This compound Cell Wall Damage Cell Wall Damage This compound->Cell Wall Damage GraS GraS (Sensor Kinase) Cell Wall Damage->GraS VraS VraS (Sensor Kinase) Cell Wall Damage->VraS GraR GraR (Response Regulator) GraS->GraR P VraFG VraFG (ABC Transporter) GraR->VraFG Upregulates Stress Response Genes Stress Response Genes GraR->Stress Response Genes Upregulates VraR VraR (Response Regulator) VraS->VraR P Cell Wall Repair Genes Cell Wall Repair Genes VraR->Cell Wall Repair Genes Upregulates

References

Validation & Comparative

A Comparative Analysis of Teixobactin and Vancomycin Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the antibacterial performance of Teixobactin and Vancomycin, supported by experimental data, detailed methodologies, and visual workflows.

This guide provides a comprehensive comparative analysis of this compound and Vancomycin, two potent antibiotics targeting Gram-positive bacteria. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

This compound, a novel depsipeptide antibiotic, has demonstrated exceptional promise in combating multidrug-resistant Gram-positive pathogens. Its unique mechanism of action, targeting lipid II and lipid III, precursors of peptidoglycan and teichoic acid respectively, sets it apart from many existing antibiotics.[1][2][3] Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in treating serious Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA).[4][5] It functions by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) moiety of lipid II, thereby inhibiting cell wall synthesis.[6][7] This guide delves into a side-by-side comparison of their performance based on available experimental data.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and Vancomycin against a range of clinically significant Gram-positive bacteria. These values are crucial indicators of an antibiotic's potency.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainThis compound (or its analogues)Vancomycin
Staphylococcus aureus (MSSA)0.125 - 11 - 2
Staphylococcus aureus (MRSA)0.5 - 41 - 4
Staphylococcus aureus (VISA)0.5 - 1-
Enterococcus faecalis (VSE)0.8-
Enterococcus faecalis (VRE)0.8 - 4>32
Streptococcus pneumoniaePotent activity reported (specific values vary)Generally susceptible
Clostridium difficile0.005-
Bacillus subtilis<0.0310.125 - 0.25

Note: Some this compound data is based on analogues such as Leu10-teixobactin or conjugates, which have shown comparable or enhanced activity to the parent compound.[8][9][10][11]

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Bacterial StrainThis compound (or its analogues)Vancomycin
Enterococcus faecalis0.8-

Note: Comprehensive MBC data for a direct comparison is less readily available in the reviewed literature. The provided data for this compound is for the L-Chg10-teixobactin analogue against E. faecalis.[12]

Time-Kill Kinetics

Time-kill assays reveal the dynamics of bacterial killing over time. Studies have shown that this compound and its analogues exhibit time-dependent bactericidal activity.[11] For instance, a conjugate of Vancomycin and a this compound pharmacophore demonstrated a significant 3-log10 reduction in MRSA viability within four hours, a rate markedly superior to Vancomycin alone, which permitted bacterial proliferation under similar conditions.[13] At higher concentrations (e.g., 8 µg/mL), the killing kinetics of this compound analogues and Vancomycin against MRSA can become similar.

In Vivo Efficacy

In a mouse septicemia model infected with MRSA, this compound demonstrated superior efficacy compared to Vancomycin. The protective dose at which 50% of the animals survived (PD50) was 0.2 mg/kg for this compound, significantly lower than the 2.75 mg/kg PD50 for Vancomycin.

Mechanisms of Action

Both this compound and Vancomycin inhibit bacterial cell wall synthesis, a critical pathway for bacterial survival. However, they achieve this through distinct mechanisms, which is key to this compound's ability to overcome Vancomycin resistance.

Vancomycin acts by forming a cap on the D-Ala-D-Ala terminus of peptidoglycan precursors (Lipid II), physically obstructing the transglycosylation and transpeptidation steps in cell wall construction.[5][6][7]

Vancomycin_Mechanism Vancomycin Mechanism of Action cluster_bacterium Gram-Positive Bacterium Lipid_II Lipid II (Peptidoglycan Precursor) with D-Ala-D-Ala terminus Cell_Wall_Synthesis Peptidoglycan Synthesis Lipid_II->Cell_Wall_Synthesis Incorporation Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Vancomycin->Cell_Wall_Synthesis Inhibits

Vancomycin's inhibition of cell wall synthesis.

This compound employs a more complex, dual-pronged attack. It binds to the highly conserved pyrophosphate-sugar moiety of Lipid II and also to Lipid III, the precursor for teichoic acid synthesis.[1][2][3] This binding not only blocks the utilization of these precursors but is also thought to induce the formation of supramolecular fibrils that disrupt the bacterial membrane integrity.[14]

Teixobactin_Mechanism This compound Mechanism of Action cluster_bacterium Gram-Positive Bacterium This compound This compound Lipid_II Lipid II (Peptidoglycan Precursor) This compound->Lipid_II Binds Lipid_III Lipid III (Teichoic Acid Precursor) This compound->Lipid_III Binds Peptidoglycan_Synthesis Peptidoglycan Synthesis This compound->Peptidoglycan_Synthesis Inhibits Teichoic_Acid_Synthesis Teichoic Acid Synthesis This compound->Teichoic_Acid_Synthesis Inhibits Membrane_Disruption Membrane Disruption This compound->Membrane_Disruption Induces Lipid_II->Peptidoglycan_Synthesis Lipid_III->Teichoic_Acid_Synthesis MIC_Workflow MIC Assay Workflow (Broth Microdilution) Start Prepare_Antibiotic Prepare Antibiotic Stock Start->Prepare_Antibiotic Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Prepare_Antibiotic->Serial_Dilution Inoculate Inoculate wells with bacteria Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End Read_MIC->End MBC_Workflow MBC Assay Workflow Start Perform_MIC Perform MIC Assay Start->Perform_MIC Select_Wells Select wells with no visible growth Perform_MIC->Select_Wells Subculture Subculture from selected wells onto agar plates Select_Wells->Subculture Incubate Incubate agar plates at 37°C for 18-24h Subculture->Incubate Determine_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate->Determine_MBC End Determine_MBC->End

References

Efficacy of Teixobactin against methicillin-resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

A promising new antibiotic, teixobactin, is demonstrating significant efficacy against the formidable challenge of methicillin-resistant Staphylococcus aureus (MRSA), a leading cause of hospital-acquired infections. This guide provides a comparative analysis of this compound's performance against MRSA, juxtaposed with current standard-of-care and other novel antibiotics, supported by experimental data and detailed methodologies.

This compound, a novel cyclic depsipeptide antibiotic, has garnered considerable attention for its potent activity against a wide array of Gram-positive bacteria, including notoriously resistant strains like MRSA.[1][2][3] Its unique mechanism of action, which involves binding to lipid II and lipid III—precursors of peptidoglycan and teichoic acid, respectively—disrupts bacterial cell wall synthesis.[1][2][3][4][5] This dual-target approach is believed to be the reason for the remarkably low frequency of resistance development observed in laboratory studies.[2][4][5]

Comparative Efficacy: this compound vs. Standard MRSA Antibiotics

The effectiveness of an antibiotic is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following table summarizes the MIC values of this compound and its analogs against MRSA, alongside those of commonly used antibiotics for MRSA infections.

AntibioticMRSA Strain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
This compound & Analogs
Leu10-teixobactinATCC 700699, ATCC 700698, ATCC 29213, VISA JKD6008, VISA JKD60090.5 - 1--[4]
This compound Analog 3Clinical Isolates3232-[6][7]
This compound Analog 4Clinical Isolates2 - 42-[6][7]
This compound Analog 5Clinical Isolates2 - 42-[6][7]
Arg10-teixobactinATCC 33591<2--[8]
Various AnalogsMRSA/S. aureus strains0.0625 - 2--[9]
Standard of Care
VancomycinClinical Isolates0.5 - 21-[10]
VancomycinClinical Isolates1--[6][7]
DaptomycinClinical Isolates0.125 - 1.00.380.75[11]
DaptomycinClinical Isolates<1--[12]
LinezolidClinical Isolates (2012)---[13]
LinezolidMRSA with reduced susceptibility2 - 32--[14]

MIC₅₀ and MIC₉₀ represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing antibiotic efficacy. The data presented in this guide is primarily based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. A standardized suspension of the MRSA strain is then added to each well. The plates are incubated under controlled conditions, typically at 37°C for 18-24 hours.[6][7] The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[6][7]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antibiotic_Dilution Prepare two-fold serial dilutions of antibiotic Inoculation Inoculate microtiter plate wells with bacterial suspension Antibiotic_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate plates at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually inspect for bacterial growth Incubation->Read_Results Determine_MIC Identify lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action: A Deeper Dive

This compound's unique mechanism of action is a key factor in its potency and low resistance profile. It targets lipid II and lipid III, which are essential precursors for the synthesis of the bacterial cell wall.

This compound's Signaling Pathway for MRSA Inhibition

Teixobactin_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis This compound This compound Lipid_II Lipid II (Peptidoglycan Precursor) This compound->Lipid_II Binds to Lipid_III Lipid III (Teichoic Acid Precursor) This compound->Lipid_III Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis This compound->Peptidoglycan_Synthesis Inhibits Teichoic_Acid_Synthesis Teichoic Acid Synthesis This compound->Teichoic_Acid_Synthesis Inhibits Lipid_II->Peptidoglycan_Synthesis Lipid_III->Teichoic_Acid_Synthesis Cell_Wall_Integrity Cell Wall Integrity Compromised Cell_Lysis Cell Lysis & Death Cell_Wall_Integrity->Cell_Lysis

Caption: this compound's mechanism of action against MRSA.

In contrast, other antibiotics have different targets. For example, vancomycin also inhibits cell wall synthesis but by binding to the D-Ala-D-Ala terminus of lipid II. This single target is more susceptible to modification by the bacteria, leading to resistance. Linezolid, an oxazolidinone, inhibits protein synthesis by binding to the 50S ribosomal subunit. Daptomycin, a lipopeptide, disrupts the bacterial cell membrane potential.

Resistance Potential

One of the most compelling attributes of this compound is the lack of detectable resistance development in S. aureus during laboratory studies.[2][4][5] This is in stark contrast to many other antibiotics where resistance can emerge relatively quickly. The multi-target mechanism of this compound is thought to make it significantly more difficult for bacteria to evolve resistance.[4][5] While some studies have explored the potential for resistance to this compound analogs, the frequency remains low.[8]

Conclusion

This compound and its analogs exhibit potent in vitro activity against MRSA, with MIC values that are comparable or superior to some standard-of-care antibiotics. Its novel, dual-target mechanism of action not only contributes to its efficacy but also appears to confer a high barrier to the development of resistance. While further clinical development is necessary, this compound represents a promising new class of antibiotics in the ongoing battle against multidrug-resistant pathogens like MRSA.

References

Teixobactin vs. Daptomycin: A Comparative Analysis of Bactericidal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the bactericidal activities of Teixobactin, a novel antibiotic, and Daptomycin, a well-established lipopeptide antibiotic. This analysis is supported by experimental data on their efficacy against key Gram-positive pathogens and detailed methodologies for the cited experiments.

Executive Summary

This compound, a recently discovered depsipeptide, and Daptomycin, a cyclic lipopeptide, are both potent bactericidal agents against a range of Gram-positive bacteria, including multidrug-resistant strains. Their distinct mechanisms of action offer different advantages and potential applications in the fight against antimicrobial resistance. This compound acts by inhibiting cell wall synthesis through a unique dual-targeting mechanism of lipid II and lipid III, which are precursors to peptidoglycan and teichoic acid, respectively.[1] This novel mechanism is believed to contribute to its low propensity for resistance development. Daptomycin disrupts the bacterial cell membrane by inserting itself in a calcium-dependent manner, leading to membrane depolarization and subsequent cell death. While both are effective, their bactericidal kinetics and potency can vary depending on the bacterial species and strain. This guide delves into the available quantitative data, experimental protocols, and the underlying mechanisms of action to provide a comprehensive comparison.

Data Presentation: Quantitative Comparison of Bactericidal Activity

The following tables summarize the available data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and Daptomycin against Staphylococcus aureus, a clinically significant pathogen.

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

AntibioticStrainMIC (µg/mL)Reference
This compound (analogue)S. aureus (including MRSA)0.5 - 2[2]
DaptomycinS. aureus (susceptible)≤ 1
DaptomycinS. aureus (non-susceptible)> 1

Table 2: Minimum Bactericidal Concentration (MBC) against Staphylococcus aureus

AntibioticStrainMBC (µg/mL)MBC/MIC RatioReference
This compound (analogue)S. aureus8>4
DaptomycinMethicillin-Resistant S. aureus (MRSA)0.5 - 11 - 2[3]

Note: Data for this compound is often based on synthetic analogues, which may have slightly different potencies compared to the natural compound.

Time-Kill Kinetics

Time-kill assays demonstrate the rate at which an antibiotic kills a bacterial population. Studies have shown that a Leu10-teixobactin analogue exhibits time-dependent killing of MRSA.[1] For instance, at 2.0x MIC, it caused a significant reduction in the bacterial burden with no regrowth detected, and at 4.0x MIC, it produced an 8.0-log10 CFU/ml reduction after 24 hours.[1] Daptomycin is known for its rapid, concentration-dependent bactericidal activity against S. aureus.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test. The broth microdilution method is a standard procedure.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Protocol: MBC Assay

  • Following MIC Determination: After the MIC is determined, an aliquot (e.g., 10 µL) is taken from each well of the MIC plate that shows no visible growth.

  • Plating: The aliquot is spread onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of CFUs from the original inoculum.

Time-Kill Kinetic Assay

This assay measures the change in bacterial viability over time in the presence of an antibiotic.

Protocol: Time-Kill Assay

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 1-5 x 10^6 CFU/mL) is prepared in a suitable broth medium.

  • Exposure to Antibiotic: The antibiotic is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture.

  • Viable Cell Count: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as log10 CFU/mL versus time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of this compound and Daptomycin are visualized below.

Teixobactin_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall Synthesis This compound This compound Lipid_II Lipid II (Peptidoglycan Precursor) This compound->Lipid_II Binds to Lipid_III Lipid III (Teichoic Acid Precursor) This compound->Lipid_III Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis Teichoic_Acid_Synthesis Teichoic Acid Synthesis Lipid_III->Teichoic_Acid_Synthesis Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to Teichoic_Acid_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of this compound.

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane Daptomycin Daptomycin Membrane_Insertion Membrane Insertion & Oligomerization Daptomycin->Membrane_Insertion Binds with Ca²⁺ and inserts Calcium Ca²⁺ Calcium->Membrane_Insertion Membrane_Depolarization Membrane Depolarization Membrane_Insertion->Membrane_Depolarization Inhibition_Synthesis Inhibition of DNA, RNA, & Protein Synthesis Membrane_Depolarization->Inhibition_Synthesis Cell_Death Bacterial Cell Death Inhibition_Synthesis->Cell_Death

Caption: Mechanism of action of Daptomycin.

Experimental Workflow Visualization

The general workflow for determining the bactericidal activity of an antibiotic is outlined below.

Bactericidal_Activity_Workflow Start Start: Bacterial Culture MIC_Assay MIC Assay (Broth Microdilution) Start->MIC_Assay Time_Kill_Assay Time-Kill Kinetic Assay Start->Time_Kill_Assay MIC_Result Determine MIC MIC_Assay->MIC_Result MBC_Assay MBC Assay MBC_Result Determine MBC MBC_Assay->MBC_Result Time_Kill_Result Generate Time-Kill Curves Time_Kill_Assay->Time_Kill_Result MIC_Result->MBC_Assay Data_Analysis Comparative Data Analysis MIC_Result->Data_Analysis MBC_Result->Data_Analysis Time_Kill_Result->Data_Analysis

Caption: Experimental workflow for bactericidal activity assessment.

Conclusion

Both this compound and Daptomycin demonstrate potent bactericidal activity against Gram-positive pathogens, including difficult-to-treat resistant strains. This compound's novel dual-targeting mechanism of cell wall precursors presents a promising avenue for overcoming existing resistance mechanisms. Daptomycin remains a critical tool in the clinical setting due to its rapid, concentration-dependent killing of susceptible organisms. The choice between these agents in a therapeutic context would depend on the specific pathogen, its susceptibility profile, and the site of infection. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these two important antibiotics.

References

In Vivo Showdown: Teixobactin vs. Linezolid in the Fight Against Gram-Positive Superbugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Preclinical Efficacy in Animal Infection Models

In the ongoing battle against antibiotic resistance, two potent gram-positive antibiotics, the novel depsipeptide Teixobactin and the established oxazolidinone Linezolid, have demonstrated significant promise. This guide provides a comparative overview of their in vivo performance in various animal infection models, offering researchers, scientists, and drug development professionals a side-by-side look at their efficacy based on available preclinical data. While direct head-to-head studies are limited, this analysis synthesizes findings from independent research to highlight the strengths and potential applications of each compound.

Executive Summary

This compound emerges as a highly potent agent against methicillin-resistant Staphylococcus aureus (MRSA) in murine models of septicemia and thigh infection, often demonstrating superior or comparable efficacy to vancomycin.[1][2] Its novel mechanism of action, targeting lipid precursors of the cell wall, is a key attribute, with no detectable resistance observed in vitro.[1][3][4] Linezolid, a widely used clinical antibiotic, shows efficacy in various rodent models of skin and soft tissue infections, as well as pneumonia, and is noted for its ability to suppress toxin production.[5][6][7][8] However, its activity can be modest in challenging models like osteomyelitis.[9]

Performance Data at a Glance

The following tables summarize the quantitative data from various in vivo studies, showcasing the efficacy of this compound and Linezolid in different animal infection models.

Table 1: Efficacy of this compound in Murine Infection Models

Infection Model Bacterial Strain Animal Model Dosage Key Efficacy Endpoint Result Reference
SepticemiaMRSAMouse1-20 mg/kg (single dose, i.v.)100% survival at 48hAll treated animals survived. PD₅₀ of 0.2 mg/kg.[1][2]
Thigh InfectionMRSANeutropenic MouseSingle dose (i.v.)Reduction in bacterial load (CFU/thigh)Significant reduction in bacterial counts compared to control.[1]
Lung InfectionStreptococcus pneumoniaeMouseTwo doses (i.v.)Reduction in bacterial load (CFU/lungs)6 log₁₀ reduction in CFU.[1][2]
KeratitisS. aureusMouseTopical instillationReduction in bacterial bioburden>99.0% reduction in bacterial load.[10]

Table 2: Efficacy of Linezolid in Rodent Infection Models

Infection Model Bacterial Strain Animal Model Dosage Key Efficacy Endpoint Result Reference
Thigh InfectionS. aureusNeutropenic Mice100 mg/kg (b.i.d.)>1 log₁₀ reduction in CFUDose required for >1 log₁₀ kill from baseline inoculum.[5][6]
Thigh InfectionS. aureusImmunocompetent Mice20 mg/kg (b.i.d.)>1 log₁₀ reduction in CFUDose required for >1 log₁₀ kill from baseline inoculum.[5]
Groin AbscessS. aureusMouse100 mg/kg (b.i.d.)~1 log₁₀ reduction in CFUStatic effect at 2 days, ~1 log₁₀ killing after 4 days.[5][6]
Necrotizing PneumoniaMRSA (USA300)Rabbit50 mg/kg (t.i.d.)Survival Rate75% survival when treated 1.5h post-infection.[7][8]
OsteomyelitisS. aureusRat25 µg/kg (b.i.d. or t.i.d.)Bacterial load (log₁₀ CFU/gram of bone)Not significantly different from untreated controls.[9]

Experimental Methodologies

Detailed protocols are crucial for the interpretation and replication of in vivo studies. Below are summaries of the methodologies employed in key experiments for both this compound and Linezolid.

This compound: Murine Septicemia Model
  • Animal Model: Mice (specific strain may vary between studies).

  • Infection: Intraperitoneal injection of a lethal dose of MRSA. This dose is predetermined to cause mortality in a high percentage (e.g., 90%) of untreated animals.

  • Treatment: A single intravenous (i.v.) dose of this compound administered at a specific time point post-infection (e.g., 1 hour).

  • Efficacy Assessment: Survival of the animals is monitored over a defined period (e.g., 48 hours). The Protective Dose 50 (PD₅₀), the dose at which 50% of the animals survive, is often calculated.[1][2]

This compound: Neutropenic Murine Thigh Infection Model
  • Animal Model: CD-1 mice are rendered neutropenic by the administration of cyclophosphamide on days 4 and 1 before infection.[1]

  • Infection: An inoculum of MRSA (e.g., 2.8 × 10⁵ CFU per mouse) is injected into the right thigh muscle.[1]

  • Treatment: A single intravenous dose of this compound is administered 2 hours post-infection.[1]

  • Efficacy Assessment: At a specified time post-treatment (e.g., 24 hours), the mice are euthanized, and the infected thigh muscle is homogenized to determine the bacterial load (CFU/thigh).[1]

Linezolid: Murine Thigh Infection Model
  • Animal Model: Both immunocompetent and neutropenic mice are used. Neutropenia is induced to assess the drug's efficacy in an immunocompromised host.

  • Infection: Intramuscular injection of a specific inoculum of S. aureus into the thigh.

  • Treatment: Linezolid is typically administered twice daily (b.i.d.) via oral or parenteral routes, with treatment initiated shortly after infection.

  • Efficacy Assessment: The primary endpoint is the reduction in bacterial colony-forming units (CFU) per gram of thigh tissue compared to the bacterial load at the start of therapy.[5][6]

Linezolid: Rabbit Model of Necrotizing Pneumonia
  • Animal Model: New Zealand white rabbits.

  • Infection: Intrabronchial instillation of a clinical isolate of MRSA (e.g., USA300) to induce necrotizing pneumonia.

  • Treatment: Linezolid is administered intravenously three times a day (t.i.d.), with treatment initiated at various time points post-infection (e.g., 1.5, 4, and 9 hours).[7]

  • Efficacy Assessment: Survival rates are monitored, and at the study endpoint, lungs are harvested to quantify bacterial counts and the levels of bacterial toxins such as Panton-Valentine leukocidin (PVL) and α-hemolysin (Hla).[7][8]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for key in vivo models.

Teixobactin_Septicemia_Model cluster_setup Setup cluster_procedure Procedure cluster_assessment Assessment Animal_Model Mice Infect Intraperitoneal Infection Animal_Model->Infect Infection_Strain MRSA Infection_Strain->Infect Treat Single i.v. Dose of this compound (1h post-infection) Infect->Treat Monitor Monitor Survival (48 hours) Treat->Monitor Calculate Calculate PD₅₀ Monitor->Calculate

Caption: Workflow for the murine septicemia model used to evaluate this compound efficacy.

Linezolid_Thigh_Infection_Model cluster_setup Setup cluster_procedure Procedure cluster_assessment Assessment Animal_Model Mice (Immunocompetent or Neutropenic) Infect Intramuscular Thigh Infection Animal_Model->Infect Infection_Strain S. aureus Infection_Strain->Infect Treat Linezolid Treatment (b.i.d.) Infect->Treat Euthanize Euthanize at Endpoint Treat->Euthanize Homogenize Homogenize Thigh Tissue Euthanize->Homogenize Quantify Quantify Bacterial Load (CFU/gram) Homogenize->Quantify

Caption: Workflow for the murine thigh infection model used to evaluate Linezolid efficacy.

Concluding Remarks

Both this compound and Linezolid demonstrate significant in vivo activity against clinically relevant Gram-positive pathogens. This compound's high potency and novel mechanism, which appears to circumvent resistance development, position it as a very promising candidate for future antibiotic development.[1][3] Linezolid remains a valuable therapeutic option, particularly in infections where toxin suppression is beneficial, such as certain types of pneumonia.[7][8] The choice between these or other antibiotics in a clinical setting will ultimately depend on the specific infection, the susceptibility of the causative pathogen, and the patient's condition. The preclinical data presented here underscores the importance of continued research into both novel and existing antibiotics to address the growing challenge of antimicrobial resistance.

References

Unraveling Teixobactin: A Comparative Structural Analysis of its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship of Teixobactin stereoisomers, providing researchers with critical data and methodologies for the development of next-generation antibiotics.

This compound, a novel depsipeptide antibiotic, has garnered significant attention for its potent activity against a wide range of Gram-positive pathogens and its unique mechanism of action that circumvents common resistance pathways.[1] Its complex structure, featuring several non-canonical and D-amino acids, presents a fascinating subject for stereochemical analysis. Understanding the role of each stereocenter is paramount for designing synthetic analogs with improved efficacy and pharmacokinetic properties. This guide provides a comparative structural analysis of different this compound stereoisomers, supported by quantitative data and detailed experimental protocols.

Bioactivity of this compound Stereoisomers: A Quantitative Comparison

The antibacterial potency of this compound and its stereoisomers is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of various this compound analogs with altered stereochemistry against clinically relevant Gram-positive bacteria.

Stereoisomer/AnalogModificationTest OrganismMIC (µg/mL)Reference
Natural this compound L-allo-Enduracididine10S. aureus ATCC 292130.25[2]
MRSA ATCC 335910.25[2]
E. faecalis (VRE)0.0625 - 0.25[2]
[d-Ala10]-Teixobactin Replacement of L-allo-Enduracididine10 with D-AlanineS. aureus16x lower activity than Arg10-Teixobactin[2]
[Arg10]-Teixobactin Replacement of L-allo-Enduracididine10 with L-ArginineM. smegmatis1-2[2]
[Ile10]-Teixobactin Replacement of L-allo-Enduracididine10 with L-IsoleucineS. aureus (MRSA)≤ 0.25[2]
E. faecalis (VRE)≤ 0.0625[2]
[Leu10]-Teixobactin Replacement of L-allo-Enduracididine10 with L-LeucineS. aureus (MRSA)≤ 0.25[2]
E. faecalis (VRE)≤ 0.25[2]
d-Arg4,Chg10-Isobactin D-Arg at position 4, Chg at position 10Gram-positive bacteria0.125 - 2[3]
Chg10-Isobactin Chg at position 10Gram-positive bacteria0.0625 - 1[3]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound Stereoisomers and Analogs.

The Crucial Role of Stereochemistry in this compound's Mechanism of Action

This compound exerts its bactericidal effect by binding to lipid II and lipid III, essential precursors for the synthesis of peptidoglycan and teichoic acid in the bacterial cell wall.[4][5] This interaction disrupts cell wall formation, leading to cell lysis. The specific stereochemistry of this compound's amino acid residues is critical for this binding. The D-amino acids are believed to be key for the molecule's overall conformation, enabling it to adopt the necessary three-dimensional structure to interact with its targets within the bacterial membrane.[6] Molecular dynamics simulations have suggested that the D-allo-isoleucine at position 5 and isoleucine at position 6 act as membrane anchors through hydrophobic interactions.

// Invisible edges to guide layout this compound -> pg_synthesis [style=invis]; this compound -> ta_synthesis [style=invis]; lipid_II -> ta_synthesis [style=invis]; lipid_III -> pg_synthesis [style=invis]; } dot Caption: this compound's mechanism of action targeting lipid precursors.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow start Start prep_compounds Prepare two-fold serial dilutions of this compound stereoisomers in a 96-well plate start->prep_compounds prep_inoculum Prepare a standardized bacterial inoculum (0.5 McFarland) prep_compounds->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for bacterial growth and determine the lowest concentration with no growth (MIC) incubate->read_results end End read_results->end

Detailed Methodology:

  • Preparation of Compounds: Two-fold serial dilutions of the this compound stereoisomers are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[4]

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.[3]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[3]

  • Incubation: The plates are incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.[4]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to study the thermodynamics of binding interactions in solution, such as the binding of this compound stereoisomers to lipid II.

Detailed Methodology:

  • Sample Preparation: A solution of the this compound stereoisomer is placed in the sample cell of the calorimeter, and a solution of lipid II-containing liposomes is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.

  • Titration: A series of small injections of the lipid II solution are made into the this compound solution.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of lipid II to this compound. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the three-dimensional structure determination of this compound stereoisomers and for mapping their interaction with lipid II at an atomic level.

NMR_Workflow start Start sample_prep Prepare isotopically labeled (e.g., 13C, 15N) this compound stereoisomer start->sample_prep nmr_exp Acquire a series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) sample_prep->nmr_exp assignment Assign chemical shifts to specific atoms in the molecule nmr_exp->assignment restraints Extract structural restraints (e.g., distances from NOESY, dihedral angles from coupling constants) assignment->restraints structure_calc Calculate 3D structure using molecular dynamics simulations with NMR-derived restraints restraints->structure_calc validation Validate the calculated structure structure_calc->validation end End validation->end

Detailed Methodology:

  • Sample Preparation: For detailed structural studies, isotopically labeled (e.g., ¹³C, ¹⁵N) this compound stereoisomers are often synthesized. The sample is dissolved in a suitable solvent, such as a mixture of an organic solvent and water or in the presence of membrane mimetics like micelles to mimic the bacterial membrane environment.

  • NMR Data Acquisition: A suite of one-dimensional (¹H) and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed on a high-field NMR spectrometer.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms within the molecule.

  • Structural Restraint Collection: Information about inter-atomic distances is derived from Nuclear Overhauser Effect (NOE) experiments, and dihedral angle restraints can be obtained from coupling constants.

  • Structure Calculation and Validation: The collected structural restraints are used in molecular modeling programs to calculate an ensemble of 3D structures that are consistent with the experimental data. The quality of the final structures is then assessed using various validation tools.

Conclusion

The stereochemistry of this compound is a critical determinant of its potent antibacterial activity. The precise arrangement of its D- and L-amino acids, along with the nature of the amino acid at each position, dictates its ability to bind to lipid II and III, thereby inhibiting bacterial cell wall synthesis. The data and protocols presented in this guide offer a valuable resource for researchers working on the development of novel this compound-based therapeutics. Further exploration of stereochemical modifications holds the promise of yielding analogs with enhanced potency, improved pharmacokinetic profiles, and a broader spectrum of activity.

References

Safety Operating Guide

Navigating the Disposal of Teixobactin: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific, official disposal procedures for Teixobactin necessitates adherence to general best practices for peptide-based antibiotics to ensure the safety of personnel and the environment. Researchers, scientists, and drug development professionals handling this novel antibiotic must rely on established guidelines for similar chemical compounds to mitigate risks associated with its disposal. Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[1][2][3]

This compound, a potent peptide-based antibiotic, requires careful management throughout its lifecycle in the laboratory, from handling to final disposal. This guide provides a synthesized framework of recommended procedures based on general laboratory safety protocols for hazardous chemical and antibiotic waste.

Recommended Handling and Disposal Procedures

Personal Protective Equipment (PPE): When handling this compound in either solid (lyophilized) or solution form, it is crucial to wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Disposal of Solid (Lyophilized) this compound: Unused or expired solid this compound should be treated as hazardous chemical waste. It should not be disposed of in the regular trash or down the drain. The recommended procedure is to collect it in a clearly labeled, sealed container designated for chemical waste, following the specific guidelines of your institution's Environmental Health and Safety (EHS) department.

Disposal of this compound Solutions: Stock solutions of this compound, which are typically at higher concentrations, are considered hazardous chemical waste.[4] These solutions should be collected in a designated, leak-proof container that is properly labeled with the chemical name and concentration. This container should then be managed and disposed of through your institution's hazardous waste program.[4] Autoclaving is not a recommended method for the disposal of stock antibiotic solutions.[4]

Disposal of Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, gloves, and empty vials, should be disposed of as hazardous waste. Empty this compound containers should be triple-rinsed with a suitable solvent. The first rinse should be collected and disposed of as hazardous chemical waste.[5][6] After thorough rinsing, and defacing the label, the container may be disposed of according to institutional protocols for glass or plastic waste.[5]

Summary of Best Practices for this compound Disposal

Waste TypeRecommended Disposal ProcedureKey Considerations
Solid (Lyophilized) this compound Treat as hazardous chemical waste. Collect in a labeled, sealed container for institutional hazardous waste pickup.Do not dispose of in regular trash or down the drain.
This compound Solutions (Stock) Treat as hazardous chemical waste.[4] Collect in a labeled, leak-proof container for institutional hazardous waste pickup.[4]Do not autoclave stock solutions.[4] Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, gloves) Dispose of as hazardous chemical waste.Segregate from non-hazardous waste.
Empty this compound Vials Triple-rinse the vial. Collect the first rinse as hazardous waste.[5][6] Deface the label before disposing of the vial according to institutional guidelines.[5]Ensures removal of residual antibiotic.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Teixobactin_Disposal_Workflow cluster_start Start cluster_waste_type Waste Characterization cluster_disposal_paths Disposal Procedures cluster_final_disposal Final Disposition start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid (Lyophilized) or Contaminated Materials waste_type->solid_waste Solid or Contaminated Labware liquid_waste Liquid (Solution) waste_type->liquid_waste Liquid empty_container Empty Vial waste_type->empty_container Empty Container hazardous_waste_collection Collect in Labeled Hazardous Waste Container solid_waste->hazardous_waste_collection liquid_waste->hazardous_waste_collection rinse_procedure Triple-Rinse Vial Collect First Rinse as Hazardous Waste empty_container->rinse_procedure final_disposal Dispose via Institutional EHS Program hazardous_waste_collection->final_disposal rinse_procedure->hazardous_waste_collection Dispose of Rinse defaced_container_disposal Dispose of Defaced Container per Institutional Protocol rinse_procedure->defaced_container_disposal defaced_container_disposal->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

It is imperative for all laboratory personnel to consult their institution's specific waste disposal guidelines and to contact their Environmental Health and Safety department for clarification on any procedures.

References

Personal protective equipment for handling Teixobactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Teixobactin, a novel peptide antibiotic. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE) and Safety Precautions

While this compound is not classified as a hazardous substance or mixture according to its Material Safety Data Sheet, adherence to standard laboratory safety protocols is crucial to ensure personnel safety and prevent contamination.[1]

Recommended Personal Protective Equipment:

PPE ComponentSpecificationPurpose
Gloves Nitrile or latex glovesTo prevent skin contact and contamination of the compound.
Lab Coat Standard laboratory coatTo protect clothing and skin from accidental splashes.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles of the lyophilized powder and from splashes of solutions.

General Safety and Handling Practices:

  • Work Area: Conduct all handling of this compound, especially of the lyophilized powder, in a clean, designated area, such as a laboratory bench or a fume hood, to minimize the risk of inhalation and contamination.

  • Avoid Inhalation: Handle the lyophilized powder with care to avoid generating dust.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.

  • Hygienic Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

II. First Aid Measures

In the event of accidental exposure, the following first aid procedures should be followed:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

III. Storage and Handling of this compound

Proper storage and handling are vital to maintain the stability and integrity of this compound.

Storage of Lyophilized Powder:

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage.Peptides are susceptible to degradation at higher temperatures.[2][3][4]
Container Keep in a tightly sealed vial.This compound is hygroscopic and can absorb moisture from the air, which can reduce its stability.[2]
Light Protect from light.To prevent potential photodegradation.

Handling of Lyophilized Powder:

  • Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture.[2]

  • Weigh the desired amount of powder quickly in a clean, controlled environment.

  • Reseal the vial tightly and store it under the recommended conditions.

Preparation and Storage of Stock Solutions:

  • Solubilization: The solubility of this compound may vary. For initial solubilization, sterile, distilled water or a buffer with a slightly acidic pH (e.g., pH 5-6) is recommended for basic peptides.[2][4] If solubility is an issue, sonication may help.[2]

  • Stock Solution Concentration: Prepare a concentrated stock solution (e.g., 1-10 mg/mL) to minimize the volume of solvent added to experimental assays.

  • Storage of Solutions: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3] Store the aliquots at -20°C or colder.[3][4]

  • Stability in Solution: Be aware that peptides in solution have limited stability. It is best to use freshly prepared solutions. If storage is necessary, use sterile buffers and keep frozen.[3]

IV. Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and the potential for promoting antibiotic resistance.

Disposal of Unused this compound (Powder and Solutions):

  • Classification: Unused this compound should be treated as chemical waste.

  • Collection: Collect unused powder and stock solutions in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the waste through your institution's hazardous waste management program. This typically involves incineration or other specialized chemical inactivation methods. Do not discard down the drain or in regular trash.

Disposal of Contaminated Labware:

Waste TypeDisposal Procedure
Contaminated Sharps (needles, scalpels) Place in a designated sharps container for hazardous waste.
Contaminated Glassware (pipettes, vials) Collect in a designated container for broken glass, clearly marked as "contaminated."
Contaminated Consumables (pipette tips, tubes, gloves) Collect in a biohazard bag or a designated container for solid chemical waste.

Decontamination of Work Surfaces:

  • Clean and decontaminate all work surfaces with a suitable laboratory disinfectant (e.g., 70% ethanol) after handling this compound.

V. Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.

G cluster_0 Receiving and Storage cluster_1 Preparation cluster_2 Experimental Use cluster_3 Disposal Receive Receive Lyophilized this compound Store Store at -20°C Receive->Store Equilibrate Equilibrate Vial to Room Temperature Store->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Solubilize Solubilize in Appropriate Buffer Weigh->Solubilize Aliquot Aliquot Stock Solution Solubilize->Aliquot Store_Solution Store Aliquots at -20°C Aliquot->Store_Solution Thaw Thaw Aliquot Store_Solution->Thaw Use Use in Experiment Thaw->Use Collect_Waste Collect Unused Solution and Contaminated Materials Use->Collect_Waste Dispose Dispose as Hazardous Waste Collect_Waste->Dispose

Caption: Workflow for handling this compound from receipt to disposal.

VI. Mechanism of Action of this compound

This compound inhibits bacterial cell wall synthesis by binding to highly conserved precursors, Lipid II and Lipid III. This dual-targeting mechanism is a key reason for the low observed frequency of resistance development.

The following diagram illustrates the simplified mechanism of action.

This compound This compound Lipid_II Lipid II (Peptidoglycan Precursor) This compound->Lipid_II binds to Lipid_III Lipid III (Wall Teichoic Acid Precursor) This compound->Lipid_III binds to Cell_Wall_Synthesis Cell Wall Synthesis Lipid_II->Cell_Wall_Synthesis is a precursor for Lipid_III->Cell_Wall_Synthesis is a precursor for Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis inhibition leads to

Caption: Simplified mechanism of action of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Teixobactin
Reactant of Route 2
Teixobactin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.